CX516-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-YRRFPNITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ampakine CX516-d10: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CX516-d10, a deuterated derivative of the ampakine CX516. Ampakines are a class of compounds that positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system. This document details the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate the function of this class of molecules.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound, as a deuterated analog of CX516, is presumed to share the same fundamental mechanism of action. The primary target of CX516 is the AMPA receptor, a ligand-gated ion channel that responds to the neurotransmitter glutamate.
CX516 acts as a positive allosteric modulator (PAM) .[1][2] This means it does not activate the AMPA receptor directly but binds to a distinct site on the receptor protein, enhancing the receptor's response to glutamate.[2][3] The binding of CX516 induces a conformational change in the AMPA receptor that slows two key processes:
-
Deactivation: The rate at which the ion channel closes after glutamate dissociates from the receptor is reduced.[2][3] This leads to a prolonged open time of the channel in response to a single glutamate release event.
-
Desensitization: The process by which the receptor becomes temporarily insensitive to glutamate, even in its continued presence, is attenuated.[4]
The net effect of these actions is an amplification of the excitatory postsynaptic current (EPSC) mediated by AMPA receptors. This enhancement of synaptic transmission is believed to underlie the nootropic and neurotrophic effects observed with ampakines.
The deuteration of CX516 to create this compound is a common strategy in drug development aimed at improving the pharmacokinetic properties of a compound.[1] By replacing hydrogen atoms with their heavier isotope, deuterium, the metabolic stability of the molecule can be increased, potentially leading to a longer half-life and improved bioavailability. However, the core pharmacodynamic mechanism at the AMPA receptor is expected to remain unchanged.
Quantitative Data Summary
The following tables summarize key quantitative data for CX516 based on available literature. Specific data for this compound is limited, but it is expected to have a similar in vitro potency to CX516.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| AMPA Receptor Potentiation | EC50 of ~10-15 µM for reliable changes in polysynaptic glutamatergic responses | Rat hippocampal slices | [5] |
| In Vivo Efficacy | |||
| Effective Dose (Memory Enhancement) | 35 mg/kg | Rat | [5] |
| Electrophysiological Effect | Observation | Preparation | Reference |
| Synaptic Responses | |||
| EPSC Amplitude | Increased | Hippocampal Slices | [6] |
| EPSC Duration | Prolonged | Hippocampal Slices | [6] |
| Long-Term Potentiation (LTP) | |||
| Induction Threshold | Reduced amount of afferent activity required to induce LTP | In vivo (Rat) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of CX516 are provided below.
Electrophysiology: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices
This protocol is fundamental for directly measuring the effects of CX516 on synaptic currents.
1. Slice Preparation:
- Rats are anesthetized and decapitated.
- The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
- Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
- Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
- Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons under visual guidance using differential interference contrast (DIC) microscopy.
- Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with CsOH.
- Excitatory postsynaptic currents (EPSCs) are evoked by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.
- Currents are recorded in voltage-clamp mode at a holding potential of -70 mV.
- After obtaining a stable baseline recording, CX516 is bath-applied at the desired concentration.
- Changes in EPSC amplitude and decay kinetics are measured and analyzed.
Biochemical Assay: AMPA Receptor Binding
While CX516 is a positive allosteric modulator and does not bind to the glutamate binding site, competitive binding assays can be used to investigate its allosteric effects.
1. Membrane Preparation:
- Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged, and the resulting pellet is washed multiple times to enrich for synaptic membranes.
2. Binding Assay:
- Membrane preparations are incubated with a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA) in the presence and absence of varying concentrations of CX516.
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled AMPA receptor agonist.
- After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
- Data are analyzed to determine if CX516 alters the binding affinity of the radiolabeled agonist.
In Vivo Neurophysiology: Long-Term Potentiation (LTP) Measurement
This protocol assesses the effect of CX516 on a cellular model of learning and memory.
1. Animal Preparation and Surgery:
- Rats are anesthetized, and their heads are fixed in a stereotaxic frame.
- A recording electrode is implanted in the CA1 region of the hippocampus, and a stimulating electrode is placed in the Schaffer collateral pathway.
2. Electrophysiological Recording:
- Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single-pulse stimuli to the Schaffer collaterals.
- After establishing a stable baseline, a high-frequency tetanus (e.g., 100 Hz for 1 second) is delivered to induce LTP.
- Post-tetanic potentiation and long-term potentiation are monitored by recording fEPSPs for at least 60 minutes after the tetanus.
3. Drug Administration:
- CX516 or vehicle is administered systemically (e.g., intraperitoneally) before the induction of LTP.
- The effect of the drug on the magnitude and duration of LTP is compared to the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: this compound binds to an allosteric site on the AMPA receptor, enhancing its response to glutamate.
Experimental Workflow
Caption: A multi-faceted approach is used to characterize the effects of this compound from the molecular to the behavioral level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
CX516-d10 as an AMPA Receptor Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, known chemically as 1-(quinoxalin-6-ylcarbonyl)piperidine, is a pioneering nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the primary mediator of fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, CX516 enhances glutamatergic signaling, a mechanism that holds significant therapeutic potential for a range of neurological and psychiatric disorders characterized by cognitive deficits.
This technical guide provides an in-depth overview of CX516 and its deuterated analog, CX516-d10. While extensive research has been conducted on CX516, specific data for this compound is limited in publicly available literature. The inclusion of this compound in this guide is predicated on the established principle that deuteration can favorably alter the pharmacokinetic profile of a compound, primarily by slowing its metabolic breakdown. This can lead to increased bioavailability and a longer duration of action, potentially offering therapeutic advantages over the parent compound.
This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Core Concepts: Mechanism of Action
CX516 exerts its effects by binding to a distinct allosteric site on the AMPA receptor, separate from the glutamate binding site. This binding event does not activate the receptor directly but rather modulates its response to glutamate. The primary mechanism of action involves slowing the deactivation of the receptor channel, which is the rate at which the channel closes after glutamate has dissociated. This leads to a prolonged open time of the ion channel, resulting in an increased influx of sodium ions and a larger and more sustained excitatory postsynaptic potential (EPSP).[1][2] While some ampakines also significantly reduce receptor desensitization (the process by which the receptor becomes insensitive to continuous glutamate exposure), CX516 has a more pronounced effect on deactivation.[3]
The deuterated form, this compound, is expected to share the same mechanism of action as CX516. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, does not alter the fundamental chemical structure or the pharmacodynamic properties of the molecule. The rationale for developing this compound lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic processes, particularly those involving cytochrome P450 enzymes. This can lead to a more favorable pharmacokinetic profile, including reduced clearance and increased half-life.
Signaling Pathway of AMPA Receptor Modulation by CX516
The following diagram illustrates the signaling cascade initiated by glutamate binding to the AMPA receptor and the subsequent positive modulation by CX516.
Quantitative Data
Table 1: In Vitro Efficacy of CX516
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 | 2.8 ± 0.9 mM | Enhancement of glutamate-evoked currents in acutely isolated prefrontal cortex pyramidal neurons | [1] |
Table 2: Preclinical In Vivo Dosing of CX516
| Species | Dose Range | Route of Administration | Behavioral Model | Reference |
| Rat | 10 - 50 mg/kg | Intraperitoneal | Delayed-Nonmatch-to-Sample (DNMS) | [4][5] |
| Rat | 10 - 20 mg/kg | Subcutaneous | Attentional set-shifting task (PCP-induced deficit model) | [6] |
Table 3: Clinical Dosing of CX516
| Population | Dose | Study Design | Indication | Reference |
| Schizophrenia Patients | 900 mg three times daily | Placebo-controlled, add-on to antipsychotics | Cognitive Deficits | [7] |
| Schizophrenia Patients | 300-900 mg three times daily | Placebo-controlled, as sole agent | Schizophrenia | [8] |
| Schizophrenia Patients | 900-1200 mg three times daily | Placebo-controlled, add-on to clozapine | Cognitive Deficits | [7] |
Table 4: Pharmacokinetic Parameters of CX516
| Parameter | Value | Species | Notes | Reference |
| Half-life (in blood) | ~15-20 min | Rat | A major metabolite has a similar half-life and about one-third the behavioral potency. | [4] |
| Half-life (in brain) | ~35-40 min | Rat | [5] |
Note on this compound: While specific pharmacokinetic data for this compound is not available, the principle of deuteration suggests that its half-life would be longer and its clearance would be reduced compared to CX516. This is due to the kinetic isotope effect, which slows metabolic processes involving the cleavage of carbon-deuterium bonds.
Experimental Protocols
Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the methodologies described in the cited literature, the following sections outline the general procedures for key experiments used to characterize CX516.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of CX516 on AMPA receptor-mediated currents in individual neurons.
Objective: To determine the potency (EC50) and efficacy of CX516 in modulating AMPA receptor currents.
General Procedure:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents.
-
Cell Identification: Pyramidal neurons are identified under a microscope with differential interference contrast optics.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.
-
Recording: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers.
-
Drug Application: A baseline of stable EPSCs is recorded, after which CX516 is bath-applied at various concentrations.
-
Data Analysis: The change in the amplitude and decay kinetics of the EPSCs in the presence of CX516 is measured to determine its modulatory effects.
In Vivo Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, which are cognitive domains targeted by AMPA receptor modulators.
Objective: To evaluate the cognitive-enhancing effects of CX516.
General Procedure:
-
Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged below the water surface.
-
Acquisition Phase: Rodents are trained over several days to find the hidden platform using distal spatial cues in the room. The starting position is varied for each trial.
-
Drug Administration: CX516 or vehicle is administered before the training sessions.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Data Analysis: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are analyzed to assess learning and memory.
Conclusion and Future Directions
CX516 has been a valuable tool in understanding the therapeutic potential of AMPA receptor modulation for cognitive enhancement. Its mechanism of action, primarily through slowing receptor deactivation, leads to an amplification of glutamatergic signaling. While preclinical studies have shown promise, clinical outcomes have been mixed, potentially due to the compound's pharmacokinetic properties, such as its short half-life.[9]
The development of this compound represents a logical next step in optimizing this therapeutic approach. By leveraging the kinetic isotope effect, deuteration has the potential to improve the metabolic stability of CX516, leading to a more favorable pharmacokinetic profile. This could translate to enhanced efficacy and a more convenient dosing regimen in a clinical setting.
However, a significant gap in the current literature is the lack of direct comparative studies between CX516 and this compound. Future research should prioritize:
-
Pharmacokinetic and Metabolic Studies: Direct head-to-head studies in animal models are crucial to quantify the impact of deuteration on the absorption, distribution, metabolism, and excretion (ADME) of this compound compared to CX516.
-
Quantitative In Vitro Characterization: Determination of the binding affinity (Ki, Kd) of both CX516 and this compound to the AMPA receptor is needed for a complete pharmacological profile.
-
Preclinical Efficacy Studies: Once the pharmacokinetic profile of this compound is established, its efficacy in animal models of cognitive impairment should be rigorously evaluated and compared to that of CX516.
Addressing these research questions will be essential to fully understand the potential of this compound as a next-generation AMPA receptor positive allosteric modulator for the treatment of cognitive disorders.
References
- 1. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interactions between recording technique and AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CX-516 - Wikipedia [en.wikipedia.org]
The Deuterium Difference: A Technical Guide to CX516 and its Deuterated Analog, CX516-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the ampakine CX516 and its deuterated counterpart, CX516-d10. While both compounds share a fundamental mechanism of action as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the isotopic substitution in this compound introduces significant potential for altered pharmacokinetic and metabolic properties. This document summarizes the known characteristics of CX516, explores the theoretical and observed effects of deuteration, and provides detailed experimental protocols for their comparative analysis.
Core Compound Properties and Mechanism of Action
CX516 is a well-characterized nootropic compound that enhances glutamatergic neurotransmission.[1][2][3][4][5] It acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system.[1][3][4][5] By binding to an allosteric site on the AMPA receptor complex, CX516 prolongs the time the ion channel remains open in response to glutamate.[3] This leads to an increased influx of cations (Na+ and Ca2+) and a subsequent enhancement of the excitatory postsynaptic potential. This modulation of AMPA receptor activity is believed to underlie the observed improvements in learning, memory, and cognitive performance in preclinical and clinical studies.[1][4]
This compound is a deuterated version of CX516, where ten hydrogen atoms have been replaced by their stable isotope, deuterium. This modification does not alter the fundamental pharmacodynamic action of the molecule at the AMPA receptor. However, the increased mass of deuterium and the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to significant changes in the drug's metabolic fate. This phenomenon, known as the kinetic isotope effect, can result in a slower rate of metabolism, potentially leading to a longer half-life and increased systemic exposure.
Quantitative Data Summary
The following tables summarize the available quantitative data for CX516 and the theoretical implications for this compound. Direct comparative experimental data for this compound is not extensively available in published literature, as it is primarily utilized as an internal standard in analytical assays.
Table 1: Physicochemical Properties
| Property | CX516 | This compound |
| Molecular Formula | C₁₄H₁₅N₃O | C₁₄H₅D₁₀N₃O |
| Molar Mass | ~241.29 g/mol | ~251.35 g/mol |
| Isotopic Substitution | None | 10 Deuterium Atoms |
Table 2: Pharmacokinetic Parameters
| Parameter | CX516 | This compound (Theoretical) |
| Half-life (t₁/₂) | Short | Potentially longer |
| Metabolism | Subject to oxidative metabolism | Potentially slower metabolism |
| Clearance | Relatively rapid | Potentially reduced |
| Bioavailability | Moderate | Potentially increased |
Table 3: Pharmacodynamic Parameters
| Parameter | CX516 | This compound |
| Mechanism of Action | AMPA Receptor Positive Allosteric Modulator | AMPA Receptor Positive Allosteric Modulator |
| Binding Site | Allosteric site on AMPA receptor | Allosteric site on AMPA receptor |
| Efficacy (at receptor) | Established | Expected to be similar to CX516 |
| Potency (at receptor) | Established | Expected to be similar to CX516 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CX516 at the AMPA Receptor
The following diagram illustrates the mechanism of action of CX516 at a glutamatergic synapse.
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram outlines a typical workflow for comparing the pharmacokinetic profiles of CX516 and this compound.
Detailed Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of CX516 and this compound in liver microsomes.
Methodology:
-
Microsome Preparation: Liver microsomes from a relevant species (e.g., human, rat, mouse) are prepared and protein concentration is determined.
-
Incubation: CX516 or this compound (at a fixed concentration, e.g., 1 µM) is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the remaining parent compound is collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of CX516 and this compound in an animal model.
Methodology:
-
Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is used. Animals are cannulated for serial blood sampling.
-
Dosing: Animals are divided into groups and administered either CX516, this compound, or a vehicle control via a specific route (e.g., intravenous, oral).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of CX516 or this compound in the plasma samples is determined using a validated LC-MS/MS method. For the analysis of CX516 samples, this compound would typically be used as the internal standard, and vice-versa.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software.
-
Statistical Analysis: The pharmacokinetic parameters between the CX516 and this compound groups are compared using appropriate statistical tests.
Conclusion
The primary distinction between CX516 and this compound lies in the isotopic substitution of hydrogen with deuterium. This modification is not expected to alter the fundamental pharmacodynamic properties of the molecule at the AMPA receptor. However, the kinetic isotope effect introduced by deuteration has the potential to significantly impact the metabolic stability and pharmacokinetic profile of this compound. This could manifest as a longer half-life, reduced clearance, and increased overall drug exposure compared to CX516. While direct comparative data is limited, the principles of deuteration in drug design suggest that this compound may offer an improved pharmacokinetic profile, warranting further investigation for its potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to elucidate the precise differences between these two compounds.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the Ampakine CX516-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of CX516 and its deuterated analog, CX516-d10. CX516 is a first-generation ampakine, a class of compounds that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its mechanism of action, summarizes key in vitro and in vivo preclinical data, and provides methodologies for essential experimental protocols. The guide is intended for researchers and drug development professionals investigating AMPA receptor modulation for therapeutic applications in neurological and psychiatric disorders.
Introduction
CX516, also known as Ampalex, is a pioneering compound in the ampakine class of drugs that allosterically modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system.[1] By enhancing AMPA receptor function, CX516 has been investigated for its potential to improve cognitive function in conditions such as Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[2][3] Despite showing promise in preclinical studies, its clinical development was hampered by low potency and a short half-life.[1]
This compound is a deuterated version of CX516.[4] The substitution of hydrogen with deuterium atoms is a strategy employed in drug development to potentially alter the pharmacokinetic profile of a compound, often to increase its metabolic stability and half-life.[5] This guide will focus on the known pharmacological properties of CX516, with the understanding that this compound was developed to improve upon its pharmacokinetic limitations.
Mechanism of Action
CX516 is a positive allosteric modulator (PAM) of the AMPA receptor.[6] It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site.[7] This binding event does not activate the receptor directly but enhances the effect of glutamate. The primary mechanism of action of CX516 is to slow the deactivation of the AMPA receptor channel, thereby prolonging the time it remains open in response to glutamate binding.[3][8] This leads to an increased influx of sodium ions and a greater excitatory postsynaptic potential (EPSP).[8] Notably, CX516 has a more pronounced effect on slowing receptor deactivation than on preventing desensitization.[7][9] Unlike some other AMPA receptor modulators, CX516 does not significantly affect the binding affinity of glutamate for the receptor.[7]
The potentiation of AMPA receptor currents by CX516 is thought to underlie its effects on synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[8] By enhancing the depolarization of the postsynaptic membrane, CX516 facilitates the activation of NMDA receptors, which are critical for the induction of LTP.[2]
Quantitative Pharmacological Data
Table 1: In Vitro Potency of CX516
| Parameter | Value | Cell Type/Tissue | Reference |
| EC50 (glutamate-evoked current enhancement) | 2.8 ± 0.9 mM | Acutely isolated prefrontal cortex pyramidal neurons | [9] |
| Maximal Enhancement (Emax) | 4.8 ± 1.4-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | [9] |
| Effect on Glutamate Potency | 3-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | [9] |
Table 2: Pharmacokinetic Parameters of CX516
| Parameter | Value | Species | Reference |
| Elimination Half-life | ~45 minutes | Not specified (presumed human) | [1] |
| Elimination Half-life in Blood | ~15-20 minutes | Rats | [7] |
Preclinical In Vivo Data
CX516 has been evaluated in various animal models to assess its effects on cognition and behavior.
Table 3: Summary of In Vivo Studies with CX516
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rats | 10 and 20 mg/kg, s.c. | Attenuated extradimensional shift deficits induced by phencyclidine. | |
| Rats | 35 mg/kg, i.p. | Improved performance in a spatial delayed-nonmatch-to-sample (DNMS) task. | [7] |
| Rats | Not specified | Enhanced hippocampal CA1 and CA3 cell firing during DNMS task. | [2][10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Current Recording
This protocol is adapted from standard methods for recording AMPA receptor-mediated currents in cultured neurons or brain slices.[11][12][13]
Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Cells: Cultured primary neurons or acute brain slices.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Containing (in mM): 135 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.38 Tris-GTP. pH adjusted to 7.3 with KOH.
-
Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABAA receptors, and D-AP5 to block NMDA receptors.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system.
Procedure:
-
Prepare cultured neurons on coverslips or obtain acute brain slices using a vibratome.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Record baseline spontaneous or evoked AMPA receptor-mediated EPSCs.
-
Bath-apply this compound at the desired concentration and record the changes in EPSC amplitude and decay kinetics.
-
Wash out the compound to observe the reversal of the effect.
Data Analysis:
-
Measure the peak amplitude and the decay time constant (tau) of the EPSCs before, during, and after drug application.
-
Compare the mean values using appropriate statistical tests (e.g., paired t-test or ANOVA).
Delayed Non-Match-to-Sample (DNMS) Task
This protocol is a standard behavioral assay to assess short-term working memory in rodents and has been used to evaluate the effects of CX516.[7][14][15]
Objective: To evaluate the effect of this compound on spatial working memory in rats.
Apparatus:
-
An operant chamber equipped with two retractable levers, a central food pellet dispenser, and a house light.
Procedure:
-
Habituation and Training:
-
Food-restrict the rats to 85-90% of their free-feeding body weight.
-
Habituate the rats to the operant chamber.
-
Train the rats to press the levers for a food reward.
-
-
DNMS Task:
-
Sample Phase: At the beginning of each trial, one of the two levers (the "sample" lever) is extended. The rat must press this lever to receive a food reward. The lever then retracts.
-
Delay Phase: A variable delay period (e.g., 0, 7, 14, 21, or 28 seconds) is introduced.
-
Choice Phase: After the delay, both levers are extended. The rat must press the lever that was not presented in the sample phase (the "non-match" lever) to receive a food reward. A correct choice is rewarded, and an incorrect choice is not.
-
Inter-Trial Interval (ITI): A fixed ITI (e.g., 15 seconds) separates each trial.
-
-
Drug Administration:
-
Once the rats reach a stable baseline performance, administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the behavioral session.
-
Assess performance on the DNMS task.
-
Data Analysis:
-
Calculate the percentage of correct choices for each delay interval.
-
Compare the performance between the drug-treated and vehicle-treated groups using two-way ANOVA (treatment x delay).
Signaling Pathways
This compound, by modulating AMPA receptors, influences downstream signaling cascades that are crucial for synaptic plasticity.
AMPA Receptor-Mediated Signaling
The binding of glutamate to AMPA receptors leads to the influx of Na+ ions, causing depolarization of the postsynaptic membrane. This depolarization is critical for relieving the Mg2+ block of the NMDA receptor, allowing for Ca2+ influx and the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII plays a pivotal role in the trafficking and insertion of AMPA receptors into the postsynaptic density, a key process in LTP.
AMPA Receptor Trafficking
The number of AMPA receptors at the synapse is tightly regulated through a dynamic process of trafficking, which includes exocytosis, endocytosis, recycling, and lateral diffusion.[16] Long-term potentiation is associated with an increase in the number of AMPA receptors at the postsynaptic membrane, while long-term depression (LTD) is associated with their removal.[16] this compound, by enhancing AMPA receptor activity, can influence these trafficking pathways, promoting a state that is favorable for synaptic strengthening.
Conclusion
CX516 is a well-characterized ampakine that has been instrumental in understanding the therapeutic potential of AMPA receptor modulation. Its deuterated analog, this compound, represents an effort to improve its pharmacokinetic properties. This guide provides a foundational understanding of the pharmacology of CX516, including its mechanism of action, preclinical data, and detailed experimental protocols. For researchers and drug development professionals, this information serves as a valuable resource for designing and interpreting studies aimed at exploring the therapeutic utility of this class of compounds. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its potential advantages over the parent compound.
References
- 1. Synaptic activity regulates AMPA receptor trafficking through different recycling pathways | eLife [elifesciences.org]
- 2. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structural analysis of the positive AMPA receptor modulators CX516 and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impairment in Delayed Non-Matching to Sample Following Lesions of Dorsal Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. AMPA receptor trafficking pathways and links to dendritic spine morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
CX516-d10: A Technical Guide to its Role in Enhancing Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CX516-d10, a deuterated ampakine, and its role in the enhancement of synaptic plasticity. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a significant area of interest for therapeutic interventions in neurological and psychiatric disorders characterized by cognitive deficits. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways and experimental workflows. While the majority of the available research has been conducted on the parent compound, CX516, the findings are considered directly applicable to the pharmacodynamic properties of this compound, with deuteration primarily influencing its pharmacokinetic profile.[1]
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory.[2] A key player in the induction and expression of synaptic plasticity, particularly long-term potentiation (LTP), is the AMPA-type glutamate receptor.[3][4] Ampakines are a class of compounds that positively modulate AMPA receptors, and CX516 is a well-studied member of this class.[2][5] this compound is the deuterated form of CX516, a modification intended to improve its pharmacokinetic properties.[1] This guide will explore the core mechanisms by which this compound enhances synaptic plasticity, drawing upon the extensive research conducted on its parent compound.
Mechanism of Action
CX516 acts as a positive allosteric modulator of the AMPA receptor.[6][7] It binds to a site on the receptor distinct from the glutamate binding site and slows the receptor's deactivation and desensitization.[8][9] This modulation results in a prolonged opening of the ion channel in response to glutamate, leading to an increased influx of Na+ and Ca2+ ions.[8] The enhanced depolarization of the postsynaptic membrane facilitates the removal of the Mg2+ block from the N-methyl-D-aspartate (NMDA) receptor, a critical step for the induction of LTP.[10] This increased calcium influx through NMDA receptors activates downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and cyclic AMP-responsive element-binding protein (CREB), which are crucial for the structural and functional changes associated with long-lasting synaptic potentiation.[3][11][12]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of CX516.
Table 1: In Vivo Efficacy in Rodent Models
| Parameter | Animal Model | Dosage | Route | Key Finding | Reference |
| Short-Term Memory | Rat | 35 mg/kg | Intraperitoneal | Significant improvement in Delayed-Nonmatch-to-Sample (DNMS) task performance, particularly at longer delays (6-35 sec). | [9] |
| Hippocampal Cell Firing | Rat | 35 mg/kg | Intraperitoneal | 100-350% enhancement of hippocampal neuronal firing during correct trials in the DNMS task. | [13] |
| Brain Concentration | Rat | 35 mg/kg | Intraperitoneal | Achieved brain levels of approximately 50 μM. | [9] |
| Performance Increase | Rat | 35 mg/kg | Intraperitoneal | A maximum increase of 25% over baseline performance in the DNMS task. | [9] |
Table 2: In Vitro Electrophysiological Effects
| Parameter | Preparation | Concentration | Key Finding | Reference |
| Steady-State Current | Oocytes expressing AMPA receptors | 6 mM | ~1000% increase in glutamate-induced steady-state currents. | |
| Synaptic Transmission | Hippocampal Slices | Not specified | Increased size and duration of excitatory postsynaptic potentials (EPSPs). | [9] |
| LTP Induction | Hippocampal Slices | Not specified | Facilitated induction of LTP. | [7] |
Detailed Experimental Protocols
In Vitro Long-Term Potentiation (LTP) Recording in Acute Hippocampal Slices
This protocol describes the methodology for preparing acute rodent hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess the effect of this compound on LTP.
1. Preparation of Solutions:
-
Dissection Buffer (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 25 NaHCO3, 1.25 NaH2PO4, 75 sucrose, and 25 glucose. Continuously oxygenate with 95% O2 / 5% CO2.[14]
-
Artificial Cerebrospinal Fluid (aCSF) for Recording (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Continuously oxygenate with 95% O2 / 5% CO2.[14]
2. Hippocampal Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) with isoflurane and decapitate.[14]
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated dissection buffer.[14]
-
Isolate the hippocampi and prepare 400 μm thick transverse slices using a vibratome.[14][15]
-
Transfer the slices to an incubation chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.[14]
3. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.[10][14]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[6][10]
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-50% of the maximum amplitude.[14]
-
Record a stable baseline for at least 20-30 minutes.[10][14]
-
Apply this compound to the perfusing aCSF at the desired concentration and continue recording for a further 20-30 minutes to establish a new baseline in the presence of the compound.
4. LTP Induction and Measurement:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[10]
-
Resume baseline stimulation (0.05 Hz) immediately after HFS and record for at least 60 minutes to monitor the potentiation of the fEPSP slope.[14]
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the pre-HFS baseline.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound, through its positive allosteric modulation of AMPA receptors, is a potent enhancer of synaptic plasticity. The available data, primarily from its parent compound CX516, robustly supports its role in facilitating LTP and improving cognitive function in preclinical models. The detailed mechanisms and protocols provided in this guide offer a framework for the continued investigation of this compound and other ampakines.
Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic profile of this compound in comparison to CX516, to fully understand the therapeutic advantages of deuteration. Furthermore, exploring the long-term effects of this compound on synaptic structure and network activity will be crucial for its development as a potential therapeutic agent for cognitive disorders. The use of the experimental paradigms outlined herein will be instrumental in advancing our understanding of this promising class of cognitive enhancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic AMPA receptor plasticity ... | Article | H1 Connect [archive.connect.h1.co]
- 5. CX-516 - Wikipedia [en.wikipedia.org]
- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 9. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential activation of CREB by Ca2+/calmodulin-dependent protein kinases type II and type IV involves phosphorylation of a site that negatively regulates activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CaMKIIδ-dependent Inhibition of cAMP-response Element-binding Protein Activity in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hippocampal slices preparation and local field potential (LTP) recordings [bio-protocol.org]
- 15. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
Investigating the Nootropic Effects of CX516 and its Deuterated Analog, CX516-d10: A Technical Whitepaper
Disclaimer: This technical guide focuses primarily on the ampakine CX516 due to a lack of specific research on the nootropic effects of its deuterated form, CX516-d10. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
CX516 is a first-generation ampakine, a class of compounds known for their positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[3][4] The potential of CX516 as a cognitive enhancer, or nootropic, has been explored in both preclinical and clinical settings. This whitepaper provides an in-depth technical overview of the nootropic effects of CX516, including its mechanism of action, a summary of key experimental findings, and detailed protocols.
This compound is a deuterated version of CX516, meaning specific hydrogen atoms in its molecular structure have been replaced with deuterium, a stable isotope of hydrogen. While primarily utilized as an internal standard in research for its parent compound, the process of deuteration has been shown to alter the pharmacokinetic profiles of drugs, potentially affecting their metabolic stability and half-life.[5][6][7][8][9] This could have implications for the therapeutic window and efficacy of CX516, a compound whose clinical utility has been hampered by low potency and a short half-life. This paper will also briefly explore the potential ramifications of deuteration on the nootropic profile of CX516.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
CX516 exerts its effects by binding to an allosteric site on the AMPA receptor, a ligand-gated ion channel. This binding event does not activate the receptor directly but rather enhances the receptor's response to its endogenous ligand, glutamate. The binding of CX516 stabilizes the open-channel conformation of the AMPA receptor, leading to a prolonged influx of sodium and calcium ions upon glutamate binding.[1] This potentiation of glutamatergic signaling is believed to be the underlying mechanism for the observed cognitive-enhancing effects in preclinical models.
The enhanced synaptic transmission and potentiation of long-term potentiation (LTP), a cellular correlate of learning and memory, are key downstream effects of CX516's modulation of the AMPA receptor.[4]
Below is a diagram illustrating the signaling pathway of AMPA receptor modulation by CX516.
References
- 1. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
Methodological & Application
Protocol for in vivo administration of CX516-d10 in rodent models.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CX516 is a first-generation ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances glutamatergic neurotransmission, a process central to synaptic plasticity, learning, and memory.[1][2] CX516-d10 is a deuterated form of CX516, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic studies, as it can be distinguished from its non-deuterated counterpart by mass spectrometry. Deuteration may also alter the metabolic profile and half-life of the compound.[3][4]
This document provides detailed protocols for the in vivo administration of this compound in rodent models for behavioral assessment, specifically focusing on the Delayed Nonmatch-to-Sample (DNMS) task in rats and the Conditioned Place Aversion (CPA) task in mice.
Data Presentation
Table 1: CX516 Dosage and Administration in Rodent Models
| Species | Dosage Range | Common Dose | Vehicle | Route of Administration | Half-life (CX516) | Reference(s) |
| Rat | 10 - 70 mg/kg | 35 mg/kg | 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline | Intraperitoneal (i.p.) | ~15-20 minutes | [1][5] |
| Mouse | 5 mg/kg | 5 mg/kg | Not specified | Intraperitoneal (i.p.) | Not specified | [6] |
Note: The pharmacokinetic profile of this compound has not been extensively published. Researchers should consider that deuteration may alter the half-life and metabolism compared to CX516. Pilot studies are recommended to determine the optimal dosage and timing for specific experimental paradigms.
Signaling Pathway
CX516 and its deuterated analog, this compound, enhance the function of AMPA receptors, which are ionotropic glutamate receptors critical for fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, CX516 slows the receptor's deactivation and desensitization, leading to an prolonged influx of sodium and calcium ions in response to glutamate binding. This potentiation of AMPA receptor activity strengthens synaptic connections, a cellular mechanism underlying learning and memory.
References
- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPAkine CX516 alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX516-d10 in Rodent Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of CX516-d10, an ampakine compound, for cognitive enhancement studies in rat models. The following sections detail quantitative dosage information, standardized experimental protocols, and the underlying molecular mechanisms, designed to facilitate the replication and extension of previous research findings.
Quantitative Data Summary: CX516 Dosage in Rats
The administration of CX516 has been systematically evaluated to determine its efficacy in enhancing cognitive performance in rats, particularly in tasks assessing short-term memory. The table below summarizes the key quantitative data derived from these studies.
| Parameter | Value | Notes | Source |
| Effective Dose Range | 10 - 70 mg/kg | Injections. | [1] |
| Optimal Dose | 35 mg/kg | Provided the most consistent facilitation of performance across animals. | [1] |
| Administration Route | Intraperitoneal (IP) Injection | Standard route for systemic delivery. | [1][2] |
| Vehicle | 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline | CX516 was prepared as a 35 mg/ml stock solution. | [1][2] |
| Frequency of Dosing | Daily, alternated with vehicle | Administered prior to behavioral testing sessions. | [1] |
| Pharmacokinetics | Half-life in blood: ~15-20 min | A major metabolite has about one-third the behavioral potency and a similar half-life. | [1] |
Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task
The following protocol outlines a typical experimental workflow for assessing the cognitive-enhancing effects of CX516 in rats using the DNMS task. This task is particularly sensitive to the effects of ampakines on short-term memory.
Objective: To evaluate the effect of CX516 on short-term spatial memory in rats.
Materials:
-
CX516 (also known as BDP-12)
-
2-hydroxypropyl-β-cyclodextrin (vehicle)
-
Sterile saline
-
Standard rat housing and husbandry supplies
-
DNMS apparatus (e.g., a two-lever operant chamber)
-
Syringes and needles for IP injections
Procedure:
-
Animal Subjects: Adult male rats are typically used. They should be housed individually and maintained on a regular light-dark cycle. All procedures must conform to institutional and national guidelines for animal care.
-
Drug Preparation: Prepare a 35 mg/ml stock solution of CX516 in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline. The solution should be sonicated to ensure it is thoroughly mixed. The vehicle solution (25% cyclodextrin in saline) should be prepared for the control group.
-
Apparatus: A standard two-lever operant chamber equipped with a food pellet dispenser is used. The chamber is controlled by a computer system that presents the task and records behavioral responses.
-
DNMS Task Training (Pre-Drug):
-
Rats are first trained to press a lever for a food reward.
-
They are then trained on the nonmatch-to-sample rule: a sample lever is presented, and after a delay, both levers are presented. A press on the "non-matching" lever (the one not presented as the sample) is rewarded.
-
The delay between the sample and choice phases is gradually increased as the animals' performance improves.
-
Training continues until a stable baseline performance is achieved (e.g., >85% correct on trials with short delays).
-
-
CX516 Administration and Testing:
-
Divide the animals into two groups: an experimental group receiving CX516 (35 mg/kg, IP) and a control group receiving the vehicle injection.
-
Administer the injections approximately 30-40 minutes before the start of the behavioral session.
-
A typical study design involves alternating drug and vehicle administration days for the experimental group over a set period (e.g., 17 days). The control group receives vehicle injections daily.
-
Following the drug administration period, a "washout" period where all animals receive only vehicle can be included to assess lasting effects.
-
-
Data Collection and Analysis:
-
Record the percentage of correct responses at different delay intervals (e.g., 1-5 sec, 6-35 sec).
-
Analyze the data to compare the performance of the CX516-treated group with the control group and with their own baseline performance. Statistical analysis, such as ANOVA, can be used to determine the significance of any observed effects.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for CX516 and the general experimental workflow.
Caption: Proposed signaling pathway for CX516 at the glutamatergic synapse.
Caption: Experimental workflow for a rat cognitive enhancement study using CX516.
Mechanism of Action
CX516 is classified as an ampakine, a class of compounds that positively modulate AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1][3] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.
CX516 binds to an allosteric site on the AMPA receptor.[4] This binding slows the deactivation of the receptor channel in response to the neurotransmitter glutamate.[1][3] The prolonged channel opening leads to an increased influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby enhancing the magnitude and duration of the excitatory postsynaptic potential.[4] This potentiation of glutamatergic signaling is believed to be the primary mechanism underlying the cognitive-enhancing effects of CX516.[1]
References
- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application of CX516-d10 in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516-d10 is the deuterated form of CX516, a member of the ampakine class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By enhancing glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory, CX516 and its deuterated analog are valuable research tools for investigating cognitive dysfunction in neurological disorders such as Alzheimer's disease (AD).[2][3] The deuteration of CX516 to this compound is a common strategy in drug development to potentially improve pharmacokinetic properties, such as metabolic stability and half-life, without altering the fundamental mechanism of action.[1]
Alzheimer's disease is characterized by synaptic dysfunction and cognitive decline, which are linked to the pathological accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau proteins.[4][5] Research suggests that enhancing AMPA receptor function can ameliorate synaptic deficits and may offer a therapeutic avenue for AD.[2][4] These application notes provide a summary of the use of CX516 in preclinical AD research models, including quantitative data and detailed experimental protocols. While specific data for this compound is limited, the information provided for CX516 is directly applicable to its deuterated form in terms of its biological activity and experimental application.
Mechanism of Action and Signaling Pathways
CX516 acts by binding to an allosteric site on the AMPA receptor, slowing the receptor's deactivation and desensitization, thereby potentiating the ionic current mediated by the binding of glutamate.[6] This enhancement of AMPA receptor activity is believed to trigger downstream signaling cascades that are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[6]
One of the key downstream pathways influenced by AMPA receptor activation is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Enhanced AMPA receptor function can lead to increased BDNF release and activation of its receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, initiates signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which promote neuronal survival, synaptogenesis, and synaptic plasticity. In the context of Alzheimer's disease, where BDNF signaling is often impaired, positive modulation of AMPA receptors by compounds like CX516 may help restore these crucial functions.
This compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor, leading to enhanced synaptic plasticity.
Quantitative Data Summary
The following tables summarize the quantitative findings from a key in vitro study investigating the effects of CX516 in an organotypic hippocampal slice model of protein accumulation, which shares pathological features with Alzheimer's disease.[2]
Table 1: Effect of CX516 on AMPA Receptor-Mediated Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Parameter | Control | Chloroquine-Treated (AD Model) | Chloroquine-Treated + CX516 (100 µM) |
| mEPSC Frequency (Hz) | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.6 ± 0.2# |
| mEPSC Amplitude (pA) | 15.2 ± 1.1 | 10.5 ± 0.9 | 14.8 ± 1.3# |
*p < 0.05 vs. Control; #p < 0.05 vs. Chloroquine-Treated. Data are presented as mean ± SEM.
Table 2: Effect of CX516 on Single-Channel AMPA Receptor Properties
| Parameter | Control | Chloroquine-Treated (AD Model) | Chloroquine-Treated + CX516 (100 µM) |
| Probability of Opening (Po) | 0.025 ± 0.003 | 0.012 ± 0.002 | 0.023 ± 0.004# |
| Mean Open Time (ms) | 1.2 ± 0.1 | 0.7 ± 0.1 | 1.1 ± 0.2# |
*p < 0.05 vs. Control; #p < 0.05 vs. Chloroquine-Treated. Data are presented as mean ± SEM.
Experimental Protocols
Organotypic Hippocampal Slice Culture Model of Protein Accumulation
This protocol is adapted from Nistico et al., 2008 and provides a method for creating an ex vivo model that recapitulates some of the protein accumulation pathologies observed in Alzheimer's disease.[2]
Materials:
-
Postnatal day 7-9 Wistar rat pups
-
Dissection medium: Minimum Essential Medium (MEM) with 25 mM HEPES, 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin.
-
Culture medium: 50% MEM, 25% Hank's Balanced Salt Solution (HBSS), 25% heat-inactivated horse serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 25 mM D-glucose.
-
Millicell-CM culture inserts (0.4 µm)
-
Chloroquine (to induce lysosomal dysfunction and protein accumulation)
-
CX516
Procedure:
-
Sacrifice rat pups and decapitate.
-
Rapidly remove the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi and cut them into 400 µm thick transverse slices using a McIlwain tissue chopper.
-
Gently separate the slices in cold dissection medium.
-
Place 2-3 slices onto each Millicell-CM insert in a six-well plate containing 1 mL of culture medium per well.
-
Incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Change the culture medium every 2-3 days.
-
To induce an AD-like pathology, treat the slices with 10 µM chloroquine for 48 hours after 7 days in vitro.
-
For drug treatment studies, apply CX516 (e.g., 100 µM) to the culture medium of the chloroquine-treated slices.
Organotypic Slice Culture Workflow. A flowchart of the experimental procedure for the hippocampal slice culture model of protein accumulation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for recording mEPSCs from CA1 pyramidal neurons in the organotypic hippocampal slices, as described by Nistico et al., 2008.[2]
Materials:
-
Organotypic hippocampal slices (prepared as above)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1.2 MgSO4, 10 D-glucose, saturated with 95% O2/5% CO2.
-
Tetrodotoxin (TTX, 1 µM) to block action potentials.
-
Bicuculline methiodide (20 µM) to block GABAA receptors.
-
Patch pipettes (3-5 MΩ) filled with intracellular solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP (pH 7.3).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF at room temperature.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the membrane potential at -70 mV.
-
Add TTX and bicuculline to the aCSF to isolate AMPA receptor-mediated mEPSCs.
-
Record spontaneous mEPSCs for a stable period (e.g., 5-10 minutes) for baseline measurement.
-
For drug application, perfuse the slice with aCSF containing CX516 (e.g., 100 µM) and record mEPSCs.
-
Analyze the recorded data to determine the frequency and amplitude of mEPSCs using appropriate software.
In Vivo Behavioral Assessment in Alzheimer's Disease Models
Animal Model:
-
Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD) and age-matched wild-type controls.[7]
Materials:
-
Morris Water Maze: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
Video tracking system.
-
This compound solution for administration (e.g., intraperitoneal injection).
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer this compound or vehicle to the mice at a predetermined time before each daily session.
-
Each mouse undergoes four trials per day. In each trial, the mouse is placed into the pool from one of four starting positions in a quasi-random order.
-
The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Morris Water Maze Experimental Workflow. A diagram outlining the steps for assessing spatial learning and memory in mice.
Conclusion
This compound, as a positive allosteric modulator of AMPA receptors, represents a significant tool for investigating the synaptic basis of cognitive deficits in Alzheimer's disease models. The provided data and protocols from in vitro studies with CX516 demonstrate its potential to rescue synaptic dysfunction. Future in vivo studies using this compound in transgenic AD models are warranted to further elucidate its therapeutic potential and to explore its effects on cognitive performance and underlying AD pathology. The experimental workflows provided herein offer a robust framework for conducting such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptors in Alzheimer disease: Pathological changes and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA and AMPA receptors dysregulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of CX516-d10 on Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516 is a well-characterized ampakine, a class of drugs that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By potentiating AMPA receptor function, CX516 has been shown to enhance synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2] Preclinical studies have demonstrated the efficacy of CX516 in improving performance in various memory tasks in rodents.[2][3]
This document provides a detailed experimental design for assessing the effects of CX516-d10, a deuterated form of CX516, on memory. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can alter the pharmacokinetic properties of a compound, often leading to a more favorable metabolic profile and increased half-life.[4][5][6][7] The following protocols and application notes are designed to rigorously evaluate the potential memory-enhancing effects of this compound in preclinical rodent models.
Rationale for Using this compound
The primary rationale for investigating this compound is the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes mediated by enzymes like the cytochrome P450 system.[8] This may result in:
-
Increased half-life and exposure: A slower rate of metabolism can lead to sustained plasma and brain concentrations of the drug.
-
Reduced metabolic variability: Slower metabolism may lead to more consistent exposure across subjects.
-
Altered metabolite profile: Deuteration can shift metabolic pathways, potentially reducing the formation of inactive or unwanted metabolites.
These potential pharmacokinetic advantages could translate to enhanced efficacy, a wider therapeutic window, and a more convenient dosing regimen for this compound.
Experimental Design: An Overview
A comprehensive preclinical assessment of this compound on memory should involve a multi-tiered approach, including pharmacokinetic analysis, behavioral testing, and electrophysiological studies.
Data Presentation: Summary of Expected Outcomes
The following tables summarize quantitative data from studies on the parent compound, CX516, which can serve as a benchmark for expected outcomes with this compound.
Table 1: Effects of CX516 on Performance in the Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
| Treatment Group | Performance (% Correct) | Fold Change vs. Control |
| Vehicle Control | 72.7 ± 2.7% | - |
| CX516 | 87.0 ± 3.5% | ~1.2 |
Data adapted from Hampson et al., 1998.[3] Values are mean ± SEM.
Table 2: Effects of CX516 on Hippocampal Neuronal Firing During DNMS Task
| Brain Region | Firing Rate (Pre-CX516) | Firing Rate (Post-CX516) | % Increase |
| CA1/CA3 (Sample Phase) | 2.73 ± 0.21 Hz | 8.81 ± 0.43 Hz | ~223% |
| CA1/CA3 (Delay Phase) | 1.75 ± 0.27 Hz | 5.45 ± 0.42 Hz | ~211% |
| CA1/CA3 (Recognition Phase) | 4.07 ± 0.41 Hz | 11.41 ± 0.61 Hz | ~180% |
Data adapted from Hampson et al., 1998.[9] Values are mean ± SEM.
Experimental Protocols
Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of CX516 and this compound in rodents.
Protocol:
-
Administer equimolar doses of CX516 and this compound to separate groups of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
At the final time point, euthanize animals and collect brain tissue.
-
Analyze plasma and brain homogenates for concentrations of CX516 and this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2).
Behavioral Assays for Memory Assessment
Objective: To assess hippocampal-dependent spatial learning and memory.[10][11][12][13]
Protocol:
-
Apparatus: A circular pool (1.5-2m diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden escape platform is submerged 1-2 cm below the water surface. The room should contain prominent distal visual cues.[10][13]
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.[12]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four quasi-random start positions, facing the pool wall.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Objective: To assess the ability to recognize a familiar object from a novel one.[14][15][16][17][18]
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of two identical objects and one novel object.
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.[17][18]
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
Objective: To assess short-term spatial working memory based on the innate tendency of rodents to explore novel environments.[19][20][21][22][23]
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 10 cm wide, 20 cm high) at 120-degree angles.
-
Procedure:
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100.
-
Objective: To assess fear-based associative learning and memory.[1][24][25][26][27]
Protocol:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, equipped with a speaker to deliver an auditory cue (conditioned stimulus, CS) and a video camera to record behavior.
-
Conditioning (Day 1):
-
Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Present the auditory cue (e.g., a tone of 80 dB for 30 seconds).
-
During the last 2 seconds of the cue, deliver a mild, brief footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Test (Day 2):
-
Place the animal back into the same conditioning chamber (the context).
-
Record the amount of time the animal spends "freezing" (complete immobility except for respiration) over a 5-minute period.[25]
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
Allow a 2-3 minute habituation period in the new context.
-
Present the auditory cue (CS) for 3 minutes.
-
Record the freezing behavior during the presentation of the cue.
-
Mandatory Visualizations
Signaling Pathway
This compound is hypothesized to act through the same mechanism as CX516, by positively modulating AMPA receptors. This enhances the influx of sodium ions upon glutamate binding, leading to a stronger and more prolonged excitatory postsynaptic potential (EPSP). This enhanced depolarization facilitates the removal of the magnesium block from NMDA receptors, allowing for calcium influx, which is a critical trigger for the downstream signaling cascades that lead to Long-Term Potentiation (LTP) and memory formation.
Experimental Workflow Diagram
References
- 1. SOP of fear conditioning test [ja.brc.riken.jp]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. salamandra.net [salamandra.net]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. cyagen.com [cyagen.com]
- 12. behaviorcloud.com [behaviorcloud.com]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. mmpc.org [mmpc.org]
- 19. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
- 20. Y-Maze Protocol [protocols.io]
- 21. mmpc.org [mmpc.org]
- 22. behaviorcloud.com [behaviorcloud.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 25. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 26. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [app.jove.com]
- 27. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology Recording with CX516-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516-d10 is a deuterated analog of CX516, a well-characterized ampakine and positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, this compound enhances the function of AMPA receptors in the presence of the endogenous ligand, glutamate.[2] It achieves this by binding to an allosteric site on the receptor, which leads to a prolongation of the channel opening time and a slowing of its deactivation.[2][3] This potentiation of AMPA receptor-mediated currents makes this compound a valuable tool for studying synaptic plasticity, neuronal circuitry, and the therapeutic potential of AMPA receptor modulation in various neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the use of this compound in in vitro electrophysiology experiments, including detailed protocols for brain slice preparation and whole-cell patch-clamp recording.
Mechanism of Action
CX516 binds to an allosteric site on the AMPA receptor, specifically at the dimer interface of the ligand-binding domain (LBD) of subunits such as GluA2.[4][5] This binding stabilizes the agonist-bound conformation of the receptor, leading to several key effects on its kinetics:
-
Slowing of Deactivation: CX516 significantly slows the rate at which the ion channel closes after the dissociation of glutamate, thereby prolonging the excitatory postsynaptic potential (EPSP).[2]
-
Modest Impact on Desensitization: Unlike some other AMPA receptor modulators, CX516 has a relatively modest effect on receptor desensitization, the process by which the receptor becomes insensitive to glutamate despite its continued presence.[6]
-
Potentiation of Glutamate-Evoked Currents: By prolonging the open state of the channel, CX516 potentiates the influx of ions in response to glutamate, leading to an enhanced neuronal response.[3]
The following diagram illustrates the signaling pathway of CX516 at the glutamatergic synapse.
Data Presentation
The following tables summarize quantitative data from in vitro electrophysiology studies on CX516.
Table 1: Effect of CX516 on Glutamate-Evoked Currents in Prefrontal Cortex Pyramidal Neurons
| Parameter | Value | Reference |
| EC50 | 2.8 ± 0.9 mM | [3] |
| Emax | 4.8 ± 1.4-fold increase | [3] |
| Glutamate Potency Increase | 3-fold | [3] |
Table 2: Effect of CX516 on AMPA Receptor-Mediated Currents
| Experimental Condition | Observed Effect | Reference |
| 6 mM CX516 Application | ~1000% increase in steady-state current | [7] |
| CX516 on mEPSC (model of protein accumulation) | Returned decreased frequency and amplitude to near-normal levels | [8] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices for electrophysiological recordings.
Materials:
-
Slicing Solution (ice-cold and continuously bubbled with 95% O2 / 5% CO2):
-
Sucrose-based or protective cutting solution is recommended to improve neuronal viability.
-
-
Artificial Cerebrospinal Fluid (aCSF) (continuously bubbled with 95% O2 / 5% CO2):
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2 MgSO4, 2 CaCl2, 10 Glucose.
-
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
-
Water bath
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated slicing solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, oxygenated slicing solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effect of this compound.
Materials:
-
Recording rig with microscope, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
Intracellular solution (example for voltage-clamp):
-
Composition (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. (Adjust as needed for specific experimental goals).
-
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF).
-
Perfusion system.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron in the region of interest under visual guidance.
-
Apply gentle positive pressure to the pipette and approach the cell membrane.
-
Upon contact, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Record baseline AMPA receptor-mediated currents (e.g., spontaneous or evoked excitatory postsynaptic currents - sEPSCs or eEPSCs).
-
Bath-apply this compound at the desired concentration through the perfusion system.
-
Record the changes in AMPA receptor-mediated currents in the presence of the compound.
-
Wash out the compound by perfusing with aCSF alone and record the recovery.
The following diagram illustrates the experimental workflow for in vitro electrophysiology with this compound application.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural analysis of the positive AMPA receptor modulators CX516 and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing CX516-d10 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516 is a well-characterized ampakine, a class of compounds that positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances glutamatergic neurotransmission by slowing the deactivation of the AMPA receptor channel. CX516-d10 is a deuterated form of CX516. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can improve the pharmacokinetic properties of a drug by reducing its rate of metabolism.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro.
The following protocols are designed to be comprehensive and can be adapted to specific experimental needs. They cover fundamental assays for assessing the primary activity of this compound on AMPA receptors, its potential cytotoxicity, and its impact on downstream signaling pathways.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described assays when testing this compound. These values are based on published data for CX516 and serve as a benchmark for evaluating the efficacy of its deuterated analog.
Table 1: Electrophysiological Efficacy of CX516
| Parameter | Assay | Cell Type | Expected Outcome with CX516 | Reference |
| AMPA Receptor-mediated Current | Whole-Cell Patch Clamp | Primary Cortical Neurons or HEK293 cells expressing AMPA receptors | ~1000% increase in steady-state current with maximal potentiation | [3] |
| EC50 | Whole-Cell Patch Clamp | HEK293 cells expressing AMPA receptors | ~7.4 µM (for a similar high-impact ampakine) | [3] |
| Decay Time Constant | Whole-Cell Patch Clamp | Primary Cortical Neurons | Slower decay kinetics of excitatory postsynaptic potentials (EPSPs) |
Table 2: Functional Efficacy in Calcium Imaging
| Parameter | Assay | Cell Type | Expected Outcome with this compound | Reference |
| Glutamate-evoked Calcium Influx | Fluo-4 Calcium Imaging | HEK293 cells expressing AMPA receptors | Potentiation of glutamate-induced intracellular calcium increase | |
| Fold Change in Fluorescence | Fluo-4 Calcium Imaging | Primary Cortical Neurons | Significant increase in Fluo-4 fluorescence intensity in the presence of glutamate |
Table 3: Downstream Signaling Modulation
| Parameter | Assay | Cell Type | Expected Outcome with this compound | Reference |
| CREB Phosphorylation (Ser133) | Western Blot | Primary Cortical Neurons | Increased phosphorylation of CREB | [2][4] |
| ERK1/2 Phosphorylation (Thr202/Tyr204) | Western Blot | Primary Cortical Neurons | Increased phosphorylation of ERK1/2 | [1][5] |
Table 4: Cytotoxicity Profile
| Parameter | Assay | Cell Type | Expected Outcome with this compound | Reference |
| Cell Viability (IC50) | MTT or CCK-8 Assay | Primary Cortical Neurons or HEK293 cells | IC50 > 100 µM (indicating low cytotoxicity) |
Experimental Protocols
Cell Culture
1.1. HEK293 Cells Stably Expressing AMPA Receptors
-
Cell Line: HEK293 cells stably expressing the human GluA2 subunit of the AMPA receptor are recommended. These can be generated by transfection or purchased from commercial vendors.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.
1.2. Primary Cortical Neuron Culture
-
Source: Embryonic day 18 (E18) rat or mouse cortices.
-
Dissociation: Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS). Dissociate tissue using papain and DNase I.
-
Plating: Plate dissociated neurons on Poly-D-Lysine coated plates or coverslips in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.
-
Maintenance: Replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound.
Workflow Diagram
Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.
Materials:
-
Recording Chamber
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Borosilicate glass capillaries
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
Glutamate (agonist)
-
This compound (test compound)
Procedure:
-
Place the coverslip with cultured cells in the recording chamber and perfuse with external solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell and form a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Voltage-clamp the cell at -70 mV.
-
Establish a baseline by applying a brief pulse of glutamate (e.g., 1 mM for 2 ms) to evoke an inward current.
-
Perfuse the chamber with this compound (e.g., 1-100 µM) for 2-5 minutes.
-
Apply the same glutamate pulse in the presence of this compound and record the potentiated current.
-
Wash out the drug and ensure the current returns to baseline.
Data Analysis:
-
Measure the peak amplitude and decay time constant of the AMPA receptor-mediated current before and after drug application.
-
Calculate the percentage potentiation of the peak and steady-state current.
-
Generate a dose-response curve to determine the EC50 of this compound.
Calcium Imaging
This assay measures the potentiation of glutamate-induced intracellular calcium influx.
Workflow Diagram
Caption: Workflow for Calcium Imaging Assay.
Materials:
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Glutamate
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells in a 96-well plate or on glass-bottom dishes.
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium, wash cells with HBSS, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[6][7]
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images or readings.
-
Add this compound to the desired final concentration and incubate for 5-10 minutes.
-
Add glutamate (e.g., 10-100 µM) and immediately begin recording the change in fluorescence intensity over time.
-
As a positive control, use a calcium ionophore like ionomycin to determine the maximum fluorescence.
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
Compare the glutamate-evoked calcium response in the presence and absence of this compound.
Western Blot for Downstream Signaling
This protocol assesses the activation of downstream signaling pathways by measuring the phosphorylation of key proteins like CREB and ERK.
Workflow Diagram
Caption: Workflow for Western Blot Analysis.
Materials:
-
Primary cortical neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat primary cortical neurons with this compound (e.g., 10-50 µM) for a specified time (e.g., 15-30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for the total protein as a loading control.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
Cell Viability Assay (MTT Assay)
This assay is used to determine the potential cytotoxicity of this compound.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Generate a dose-response curve and determine the IC50 value.
Signaling Pathway Diagrams
AMPA Receptor Signaling Cascade
Caption: AMPA Receptor Signaling Cascade Modulated by this compound.
Logical Relationship of Assays
Caption: Logical Flow of Assays for this compound Evaluation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. State-dependent Ras signaling and AMPA receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Electrophysiology | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Evaluating the Behavioral Effects of CX516-d10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the behavioral effects of CX516-d10, a deuterated derivative of the ampakine CX516. The protocols detailed below are designed to assess the cognitive-enhancing and anxiolytic or anxiogenic potential of this compound in rodent models.
Introduction to CX516 and this compound
CX516 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors, thereby prolonging the synaptic response to glutamate.[1] This mechanism is believed to underlie its potential as a cognitive enhancer.[2] CX516 has been investigated for its therapeutic potential in conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[3][4]
This compound is a deuterated version of CX516. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to potentially alter the pharmacokinetic profile of a compound.[3][5] This modification can lead to a slower rate of metabolism, resulting in increased plasma concentrations and a longer half-life, which may enhance therapeutic efficacy and/or alter dosing regimens.[5][6] While specific preclinical data on this compound is not extensively available, its behavioral effects are expected to be qualitatively similar to CX516, with potential quantitative differences in potency and duration of action.
Mechanism of Action: AMPA Receptor Modulation
CX516 and its deuterated form, this compound, act on the AMPA receptor, a key player in synaptic plasticity, the cellular mechanism underlying learning and memory. By binding to an allosteric site on the receptor, these compounds potentiate the effects of glutamate, leading to an influx of sodium and calcium ions and subsequent depolarization of the postsynaptic neuron. This enhanced synaptic transmission is thought to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
References
- 1. Drug Development for Psychotropic, Cognitive Enhancing and Disease-Modifying Treatments for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. mmpc.org [mmpc.org]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Application Notes and Protocols for Pharmacokinetic Study Design Using CX516-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516 is a nootropic compound belonging to the ampakine class, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of CX516. CX516-d10, a deuterated analog of CX516, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.
This document provides detailed application notes and protocols for designing and conducting a preclinical pharmacokinetic study of CX516 in a rat model, utilizing this compound as an internal standard.
Data Presentation
While specific quantitative data from a dedicated preclinical pharmacokinetic study of CX516 in rats detailing plasma concentration-time profiles and key PK parameters were not available in the public domain at the time of this writing, a representative table structure for presenting such data is provided below. Researchers should populate this table with their experimentally derived data.
Table 1: Representative Pharmacokinetic Parameters of CX516 in Rat Plasma Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | [Insert experimental data] |
| Tmax | h | [Insert experimental data] |
| AUC(0-t) | ng·h/mL | [Insert experimental data] |
| AUC(0-inf) | ng·h/mL | [Insert experimental data] |
| t1/2 | h | [Insert experimental data] |
| CL/F | L/h/kg | [Insert experimental data] |
| Vd/F | L/kg | [Insert experimental data] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Representative Plasma Concentration-Time Data for CX516 in Rats Following a Single Oral Dose
| Time (h) | Plasma Concentration (ng/mL) (Mean ± SD) |
| 0 (predose) | BQL |
| 0.25 | [Insert experimental data] |
| 0.5 | [Insert experimental data] |
| 1 | [Insert experimental data] |
| 2 | [Insert experimental data] |
| 4 | [Insert experimental data] |
| 6 | [Insert experimental data] |
| 8 | [Insert experimental data] |
| 12 | [Insert experimental data] |
| 24 | [Insert experimental data] |
BQL: Below Quantifiable Limit
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of CX516 in rats following oral administration.
1.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
1.2. Dosing
-
Test Article: CX516
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water). The vehicle should be tested for any interfering effects in the bioanalytical method.
-
Dose: A representative oral dose (e.g., 10 mg/kg). Dose selection should be based on previous efficacy or toxicology studies.
-
Administration: Administer the CX516 formulation orally via gavage.
1.3. Blood Sampling
-
Route: Jugular vein or tail vein.
-
Time Points: Collect blood samples at predose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases. Given the reported short half-life of CX516 (around 15-20 minutes in rats), more frequent early sampling is recommended.[1]
-
Sample Collection: Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: Quantification of CX516 in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a general method for the quantification of CX516 in rat plasma. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).
2.1. Materials and Reagents
-
CX516 analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2.2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CX516 and this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the CX516 stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.
2.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
-
Vortex briefly and centrifuge before injecting into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate CX516 from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
CX516: To be determined by direct infusion of the standard.
-
This compound: To be determined by direct infusion of the standard.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
2.5. Data Analysis
-
Integrate the peak areas of CX516 and this compound.
-
Calculate the peak area ratio of CX516 to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of CX516 in the unknown samples from the calibration curve.
Mandatory Visualizations
Signaling Pathway of CX516
CX516 is a positive allosteric modulator of the AMPA receptor. It enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of the AMPA receptor ion channel. This leads to an increased influx of sodium ions (and in some cases, calcium ions) into the postsynaptic neuron upon glutamate binding, thereby potentiating the excitatory postsynaptic potential.
Caption: Signaling pathway of CX516 as an AMPA receptor positive allosteric modulator.
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic study of CX516 using this compound.
Caption: Experimental workflow for a preclinical pharmacokinetic study of CX516.
References
Troubleshooting & Optimization
Solubility issues with CX516-d10 in physiological buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with CX516-d10 in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous physiological buffers?
A1: The deuterated form, this compound, is expected to have very similar solubility to CX516. The reported solubility of CX516 in PBS (pH 7.2) is 5 mg/mL. However, achieving this concentration at room temperature in a purely aqueous buffer can be challenging and may require techniques such as warming and sonication. For many in vitro applications, using a small amount of a co-solvent like DMSO to create a concentrated stock solution is recommended before further dilution in your physiological buffer.
Q2: Can I dissolve this compound directly into my cell culture medium or aCSF?
A2: Direct dissolution of powdered this compound into complex physiological buffers like cell culture media or artificial cerebrospinal fluid (aCSF) at room temperature is often difficult and may result in incomplete dissolution or precipitation. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into the final aqueous buffer.
Q3: What is the recommended stock solution concentration for this compound?
A3: A common practice is to prepare a 10 mM to 50 mM stock solution of this compound in DMSO. This allows for the addition of a small volume of the stock solution to your physiological buffer, minimizing the final concentration of the organic solvent in your experiment.
Q4: How does pH affect the solubility and stability of this compound?
A4: The stability of many pharmaceutical compounds can be pH-dependent. While specific data for this compound is limited, compounds with similar structures can be susceptible to hydrolysis at extreme acidic or basic pH. It is recommended to maintain the pH of your final solution within a physiological range (e.g., 7.2-7.4) to ensure the stability and activity of the compound.
Q5: Are there any known incompatibilities of this compound with common buffer components?
A5: There are no widely reported specific incompatibilities of this compound with common components of physiological buffers like PBS or aCSF. However, precipitation in complex media can sometimes occur due to interactions between various salts and the compound, especially if the medium becomes supersaturated.
Data Presentation
Table 1: Solubility of CX516 in Various Solvents
| Solvent | Solubility | Notes |
| PBS (pH 7.2) | 5 mg/mL | May require warming and sonication. |
| Water | 6.67 mg/mL | Requires sonication, warming, and heating to 60°C. |
| DMSO | 175 mg/mL | Use of freshly opened DMSO is recommended due to its hygroscopic nature. |
| Ethanol | 10 mg/mL | - |
| DMF | 50 mg/mL | - |
Note: Data presented is for CX516 and is expected to be comparable for this compound.
Table 2: Example Formulations for In Vivo Administration of CX516
| Formulation Components | Composition | Achieved Solubility |
| Co-Solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL |
| Cyclodextrin-Based System | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL |
| Oil-Based System | 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL |
Note: These formulations are typically for animal studies and may not be suitable for all in vitro experiments. Data is for CX516.
Troubleshooting Guide
Q: My this compound powder is not dissolving in my physiological buffer at room temperature. What should I do?
A: This is a common issue due to the compound's limited aqueous solubility. Please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving this compound.
Q: I've added my DMSO stock of this compound to my buffer, and the solution has become cloudy or a precipitate has formed. How can I resolve this?
A: This indicates that the solubility limit of this compound in the final buffer has been exceeded. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your physiological buffer.
-
Increase the Co-solvent Concentration: For in vitro studies, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts. However, a slight increase in the final DMSO concentration might be necessary and permissible for your specific experimental setup.
-
Use Sonication and Gentle Warming: After diluting the stock solution, gently warm the buffer to 37°C and sonicate for 5-10 minutes. This can help to dissolve the compound. Always check for compound stability at elevated temperatures if prolonged heating is required.
-
Consider a Cyclodextrin-Based Formulation: For persistent solubility issues, using a solubility enhancer like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be effective. This involves preparing a solution of SBE-β-CD in your buffer before adding the this compound stock.
Experimental Protocols
Protocol 1: Preparation of this compound in Physiological Buffer via DMSO Stock
This protocol is suitable for most in vitro applications, such as cell culture experiments.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the powder is completely dissolved. This may take a few minutes.
-
-
Prepare the Working Solution:
-
Warm your desired physiological buffer (e.g., aCSF, PBS, or cell culture medium) to your experimental temperature (e.g., 37°C).
-
While gently vortexing the buffer, add the required volume of the this compound DMSO stock solution to achieve your final desired concentration.
-
Important: Add the stock solution dropwise to the buffer to avoid localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 1-2 minutes.
-
-
Final Check and Use:
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution is clear, it is ready for use. It is recommended to use the solution fresh.
-
If cloudiness persists, refer to the troubleshooting guide.
-
Protocol 2: Preparation of this compound with a Cyclodextrin Enhancer
This protocol is for situations where higher concentrations of this compound are needed in a low-organic-solvent environment.
-
Prepare the Cyclodextrin-Containing Buffer:
-
Prepare your physiological buffer of choice (e.g., saline or PBS).
-
Weigh out sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and dissolve it in the buffer to create a 20% (w/v) solution.
-
Stir until the SBE-β-CD is fully dissolved. This may require gentle warming.
-
-
Prepare the this compound Stock Solution:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 27.5 mg/mL as per some in vivo protocols).
-
-
Prepare the Final Working Solution:
-
Take 9 parts of the 20% SBE-β-CD buffer solution.
-
Add 1 part of the concentrated this compound DMSO stock solution.
-
Mix thoroughly. This will result in a final DMSO concentration of 10% and a high concentration of this compound in a solution suitable for further dilution or use in specific experimental paradigms.
-
Mandatory Visualization
Caption: Mechanism of action of this compound at the AMPA receptor.
Optimizing CX516-d10 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CX516-d10 in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the deuterated form of CX516, an ampakine compound.[1] Ampakines are positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] this compound binds to an allosteric site on the AMPA receptor, slowing its deactivation and desensitization, which in turn potentiates the receptor's response to the endogenous ligand, glutamate.[2] This leads to an enhanced excitatory postsynaptic potential.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A precise starting concentration can be cell-type and assay-dependent. However, based on published data for the non-deuterated form (CX516), a good starting point for in vitro experiments is in the low micromolar (µM) to millimolar (mM) range. For instance, an EC50 of 2.8 ± 0.9 mM has been reported for the enhancement of glutamate-evoked currents in prefrontal cortex pyramidal neurons. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 10 mM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound is a critical factor in stock solution preparation. It is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO. For your final working concentration in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound toxic to cells in culture?
A4: High concentrations of any compound, including this compound, can be cytotoxic. It is crucial to determine the cytotoxic profile of this compound in your specific cell line. This can be achieved by performing a cytotoxicity assay, such as the MTT or LDH release assay, in parallel with your functional assays.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in in vitro experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Concentration too low: The concentration of this compound may be below the effective range for your specific cell line and assay. 2. Poor compound solubility: The compound may not be fully dissolved in the culture medium. 3. Cell health is compromised: The cells may not be healthy or responsive. 4. Assay sensitivity is low: The assay may not be sensitive enough to detect subtle changes. | 1. Perform a wider dose-response curve, extending to higher concentrations. 2. Ensure the stock solution is properly dissolved in DMSO before further dilution in culture media. Check for any precipitation. 3. Verify cell viability and morphology. Ensure proper cell culture techniques are followed. 4. Optimize your assay parameters to increase the signal-to-noise ratio. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of either cells or the compound. 3. Edge effects in the plate: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experiments or fill them with sterile PBS or media to minimize evaporation. |
| Unexpected cell death or morphological changes | 1. Cytotoxicity of this compound: The concentration used may be toxic to the cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) may be too high. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of this compound for your cell line. Use concentrations below the toxic range for functional assays. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). 3. Regularly check for signs of contamination and maintain aseptic cell culture techniques. |
| Inconsistent results across different experiments | 1. Variation in cell passage number: Cellular responses can change with increasing passage number. 2. Reagent variability: Differences in batches of media, serum, or other reagents. 3. Incubation time variation: Inconsistent exposure times to the compound. | 1. Use cells within a defined passage number range for all experiments. 2. Use the same batch of critical reagents whenever possible and test new batches before use in critical experiments. 3. Standardize the incubation time for all experiments. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Functional Assay
This protocol outlines a general procedure for determining the optimal concentration of this compound for a cell-based functional assay. The specific readout will depend on the assay (e.g., calcium imaging, electrophysiology, reporter gene assay).
Materials:
-
This compound
-
100% DMSO
-
Appropriate cell line expressing AMPA receptors
-
Complete cell culture medium
-
Assay-specific reagents
-
96-well cell culture plates
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate under standard cell culture conditions.
-
Prepare Serial Dilutions: On the day of the assay, prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 1 µM to 10 mM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Compound Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Incubate for a predetermined amount of time based on your assay (e.g., 30 minutes to 24 hours).
-
Functional Assay: Perform your specific functional assay to measure the effect of this compound.
-
Data Analysis: Plot the assay response as a function of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (the concentration that produces 50% of the maximal response).
Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound
-
100% DMSO
-
Cell line used in functional assays
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Replace the old medium with the compound dilutions and incubate for the same duration as your functional assay.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration and determine the IC50 (the concentration that causes 50% inhibition of cell viability).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | High |
| Water | Low |
Table 2: Example Dose-Response Data for this compound in a Functional Assay
| This compound Conc. (µM) | Response (Normalized) |
| 0 (Vehicle) | 0.05 |
| 1 | 0.15 |
| 10 | 0.45 |
| 100 | 0.85 |
| 1000 | 0.98 |
| 10000 | 1.00 |
Table 3: Example Cytotoxicity Data for this compound (MTT Assay)
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 10 | 98 |
| 100 | 95 |
| 1000 | 80 |
| 10000 | 45 |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Decision Tree.
References
Potential off-target effects of CX516-d10 in neuronal cultures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CX516-d10 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the deuterated form of CX516, an ampakine that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its primary mechanism involves binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to glutamate.[1][3] This potentiation is achieved by slowing the receptor's deactivation and increasing the channel's open time, leading to an amplified and prolonged excitatory postsynaptic potential (EPSP).[3]
Q2: What are the known off-target effects of CX516?
CX516 is considered a selective AMPA receptor modulator.[1] While comprehensive off-target binding profiles are not extensively published in the readily available literature, the observed physiological effects are largely attributed to its action on AMPA receptors. However, researchers should consider potential indirect downstream effects and network excitability changes. High concentrations may lead to excessive neuronal depolarization, which could indirectly affect other voltage-gated channels or receptor systems.
Q3: Can this compound affect other glutamate receptors like NMDA or kainate receptors?
The primary target of CX516 is the AMPA receptor. While it is designed for selectivity, the potentiation of AMPA receptor-mediated depolarization can indirectly influence the activation of NMDA receptors by removing the magnesium block in a voltage-dependent manner. There is no direct evidence to suggest that CX516 binds to and modulates NMDA or kainate receptors.[1]
Q4: What is the purpose of using the deuterated form, this compound?
This compound is a stable, isotope-labeled version of CX516.[4][5] The deuterium labeling makes it a useful tool for pharmacokinetic and metabolic studies. The heavier isotope allows for the differentiation of the administered compound from its endogenous or non-labeled counterparts in mass spectrometry-based analyses.[5] This is particularly useful for tracking the compound's stability and degradation in complex biological matrices like neuronal cultures.
Q5: What are the expected electrophysiological effects of this compound in neuronal cultures?
Application of this compound is expected to increase the amplitude and prolong the decay time of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[1] This can lead to an overall increase in neuronal excitability and firing rate.[6][7] Studies have shown that CX516 can enhance hippocampal long-term potentiation (LTP).[3]
Troubleshooting Guides
Issue 1: Unexpected Neuronal Hyperexcitability or Excitotoxicity
Symptoms:
-
Rapid, uncontrolled neuronal firing.
-
Increased lactate dehydrogenase (LDH) release in the culture medium.
-
Morphological signs of neuronal death (e.g., pyknotic nuclei, beaded neurites).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Concentration Too High | - Verify the final concentration in your culture medium. - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture type and density. - Start with a lower concentration range (e.g., 1-10 µM) and titrate upwards. |
| Prolonged Exposure | - Reduce the duration of this compound treatment. - Consider washout experiments to assess the reversibility of the effects. |
| High Glutamate Levels in Culture Medium | - Ensure the culture medium is not supplemented with high levels of glutamate. - Change the medium before adding this compound to remove accumulated glutamate. |
| Indirect NMDA Receptor Activation | - The enhanced AMPA receptor activity can lead to excessive depolarization, removing the Mg2+ block from NMDA receptors and causing Ca2+ influx. - Consider co-application with a low concentration of a non-competitive NMDA receptor antagonist (e.g., AP5) to mitigate excitotoxicity, if experimentally permissible. |
Issue 2: Lack of Expected Electrophysiological or Biochemical Effect
Symptoms:
-
No significant change in EPSC amplitude or decay kinetics.
-
No observable increase in downstream signaling markers (e.g., p-ERK, BDNF levels).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - this compound is generally stable, but improper storage or handling can lead to degradation. - Prepare fresh stock solutions. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Perform a stability analysis of your working solution under experimental conditions (see Protocol 2). |
| Low Receptor Expression | - The neuronal culture may have low expression levels of AMPA receptors. - Verify AMPA receptor subunit expression using immunocytochemistry or western blotting. |
| Incorrect Drug Concentration | - Double-check all dilution calculations. - Ensure proper mixing of the compound in the culture medium. |
| Presence of Antagonists | - The culture medium or other applied substances may contain compounds that antagonize AMPA receptors. - Review the composition of your culture medium and any other treatments. |
Quantitative Data Summary
Table 1: Electrophysiological Effects of CX516 in Hippocampal Neurons
| Parameter | Condition | Observation | Reference |
| Neuronal Firing Rate | Pre-CX516 | 1.22 ± 0.11 Hz | [6] |
| Post-CX516 (11-15 sec delay) | 2.45 ± 0.14 Hz | [6] | |
| Post-CX516 (31-35 sec delay) | 6.41 ± 0.27 Hz | [6] | |
| Overall Firing (vs. Control) | CX516 vs. Vehicle | Highly significant increase (p < 0.001) | [6] |
Note: Data is from in vivo recordings in rats but provides an indication of the expected increase in neuronal activity.
Experimental Protocols
Protocol 1: Off-Target Binding Assessment using a Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the potential of this compound to bind to other receptors. A specific receptor of interest (e.g., NMDA receptor, kainate receptor) must be chosen, and a corresponding radiolabeled ligand must be available.
Materials:
-
Neuronal membrane preparations from cultured neurons or brain tissue.
-
This compound stock solution.
-
Radiolabeled ligand for the receptor of interest (e.g., [3H]MK-801 for NMDA receptors).
-
Unlabeled ("cold") ligand for the receptor of interest (for determining non-specific binding).
-
Assay buffer (specific to the receptor being tested).
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the neuronal membrane preparation, radiolabeled ligand, and this compound to their working concentrations in the assay buffer.
-
Set up the Assay Plate:
-
Total Binding: Add assay buffer, radiolabeled ligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of the unlabeled ligand, and membrane preparation to designated wells.
-
Competitive Binding: Add assay buffer, radiolabeled ligand, serial dilutions of this compound, and membrane preparation to designated wells.
-
-
Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration to reach binding equilibrium (this will be receptor-specific).
-
Filtration: Place the 96-well filter plate on a vacuum manifold and rapidly filter the contents of the wells.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the IC50 value, if any.
Protocol 2: Assessment of this compound Stability in Neuronal Culture Medium using LC-MS/MS
This protocol outlines a method to determine the stability of this compound in your experimental conditions.
Materials:
-
Neuronal culture medium (as used in your experiments).
-
This compound stock solution.
-
Incubator (37°C, 5% CO2).
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable deuterated compound not present in the sample).
-
96-well plates for sample collection.
-
Centrifuge.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
Spike the neuronal culture medium with a known concentration of this compound.
-
Incubate the medium at 37°C and 5% CO2.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
-
Protein Precipitation: To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and halt degradation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent ion of this compound and a potential non-deuterated metabolite.
-
Inject the samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CX516 & CX516-d10 in Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CX516 and its deuterated analog, CX516-d10, in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between CX516 and this compound?
CX516 is a nootropic compound that acts as a positive allosteric modulator of the AMPA receptor.[1][2][3] It is the active compound used to investigate cognitive enhancement and other behavioral effects. This compound is a deuterated version of CX516, meaning some hydrogen atoms have been replaced with deuterium.[4][5] This isotopic labeling makes it a useful internal standard for analytical methods like mass spectrometry, allowing for the accurate quantification of CX516 in biological samples during pharmacokinetic (PK) studies.[4] For behavioral experiments, CX516 is the therapeutic agent, while this compound is a tool for analysis.
Q2: What is the mechanism of action of CX516?
CX516 is an ampakine that enhances glutamatergic neurotransmission.[6] It binds to a site on the AMPA receptor, a key player in fast excitatory signaling in the brain, and positively modulates its function.[6] Specifically, CX516 slows the deactivation of the AMPA receptor channel, leading to a longer open time and an increased excitatory postsynaptic potential.[6] This modulation is thought to underlie its effects on learning and memory.
Q3: How should CX516 be stored?
CX516 powder should be stored at -20°C for long-term stability (≥ 4 years).[7][8] For short-term storage (days to weeks), it can be kept at 0-4°C.[8] It is shipped at ambient temperature as a non-hazardous chemical.[8] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year.[9]
Troubleshooting Guide for Unexpected Behavioral Results
Issue 1: No observable behavioral effect after CX516 administration.
-
Possible Cause 1: Inadequate Dosage. The dose-response relationship for CX516 can be complex, and the optimal dose can vary between different behavioral tasks and animal models. Doses that are too low may not elicit a response.
-
Troubleshooting Steps:
-
Review the literature: Consult studies using similar behavioral paradigms to determine a suitable starting dose range. For example, a dose of 35 mg/kg has been shown to be effective in the delayed-nonmatch-to-sample (DNMS) task in rats.[10]
-
Perform a dose-response study: If you are establishing a new model, it is crucial to test a range of doses to determine the optimal concentration for your specific experimental conditions.
-
-
-
Possible Cause 2: Improper Vehicle or Drug Preparation. CX516 has limited solubility in aqueous solutions. If not properly dissolved, the actual administered dose may be lower than intended.
-
Troubleshooting Steps:
-
Use an appropriate vehicle: Cyclodextrin has been successfully used as a vehicle for CX516 in animal studies.[11] Other options include DMSO, ethanol, and PBS (pH 7.2), though solubility may vary.[7]
-
Ensure complete dissolution: Sonication can be used to ensure the compound is fully dissolved in the vehicle.[11] It is recommended to prepare fresh solutions daily.[11]
-
-
-
Possible Cause 3: Pharmacokinetic Issues. CX516 has a short half-life (approximately 45 minutes in humans), which may lead to a transient effect that is missed depending on the timing of the behavioral testing.[1]
-
Troubleshooting Steps:
-
Optimize the timing of behavioral testing: Administer CX516 shortly before the behavioral task. For the DNMS task, a 5-minute pre-treatment time has been used.[11]
-
Consider the route of administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common in animal studies.[11][12] The chosen route will affect the absorption and bioavailability of the compound.
-
-
Issue 2: Inconsistent or variable behavioral results.
-
Possible Cause 1: U-shaped Dose-Response Curve. Some ampakines can exhibit a U-shaped or inverted U-shaped dose-response curve, where higher doses lead to a diminished or even opposite effect.[12]
-
Troubleshooting Steps:
-
Test a wider range of doses: Ensure your dose-response study includes both lower and higher doses than what is reported in the literature to fully characterize the dose-effect relationship in your model. Doses of CX516 ranging from 5-40 mg/kg have been tested in attentional set-shifting tasks.[2][12]
-
-
-
Possible Cause 2: Inter-animal Variability. Not all animals may respond to CX516 in the same way. Studies have shown that some rats exhibit "carryover" effects of the drug on subsequent days, while others do not.[10][13]
-
Troubleshooting Steps:
-
Increase sample size: A larger number of animals per group can help to account for individual differences in response.
-
Analyze individual data: In addition to group averages, examine the performance of individual animals to identify different response patterns.
-
-
-
Possible Cause 3: Hidden Variables in the Experimental Environment. Behavioral experiments are sensitive to a variety of environmental factors that can introduce variability.[14]
-
Troubleshooting Steps:
-
Standardize experimental conditions: Ensure that factors such as lighting, noise levels, handling procedures, and time of day for testing are kept consistent across all experimental groups.[14]
-
Acclimatize animals: Properly acclimatize animals to the testing environment and procedures before starting the experiment to reduce stress-induced variability.
-
-
Issue 3: Unexpected side effects are observed.
-
Possible Cause 1: High Dosage. Higher doses of CX516 (50-70 mg/kg) have been reported to cause some animals to fail to complete behavioral sessions.[10]
-
Troubleshooting Steps:
-
Lower the dose: If you observe signs of sedation, hyperactivity, or other adverse effects, reduce the dose to a level that is behaviorally effective without causing overt side effects.
-
-
-
Possible Cause 2: Off-target Effects. While CX516 is a selective AMPA receptor modulator, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Consult safety and toxicology data: Review available literature for any reported adverse effects in the species you are using.
-
Include a vehicle-only control group: This is essential to ensure that any observed effects are due to the drug and not the vehicle or the administration procedure itself.
-
-
Data Presentation
Table 1: Dose-Response of CX516 in a Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
| Dose (mg/kg) | Outcome | Reference |
| 10-20 | Effective in facilitating DNMS performance, but results were inconsistent across animals. | [10] |
| 35 | Consistently improved DNMS performance, particularly at longer delay intervals. | [10] |
| 50-70 | Produced facilitation of performance, but some animals failed to complete the session. | [10] |
Table 2: Summary of CX516 Effects in Selected Behavioral Paradigms
| Behavioral Paradigm | Species | Dose Range (mg/kg) | Observed Effect | Reference |
| Delayed-Nonmatch-to-Sample (DNMS) | Rat | 35 | Improved short-term memory performance. | [10] |
| Attentional Set-Shifting Task | Rat | 5-40 | Dose-dependently attenuated cognitive deficits in schizophrenia models. | [12] |
| Conditioned Fear Response | Rat | 10-50 | Accelerated acquisition of conditioned fear in a dose-dependent manner. | [7] |
Experimental Protocols
Delayed-Nonmatch-to-Sample (DNMS) Task in Rats (Spatial Variant)
This protocol is a summary of the methodology described by Hampson et al. (1998).[11]
-
Apparatus: A two-lever operant chamber where rats are trained to press a "sample" lever, and after a delay, a "nonmatch" lever to receive a reward.[15]
-
Training:
-
Animals are trained to a criterion of >85% correct responding on trials with short delays (1-5 seconds).[11]
-
The delay between the sample and nonmatch phases is then progressively increased.
-
-
Drug Preparation:
-
Prepare a 35 mg/ml solution of CX516 in a cyclodextrin vehicle.
-
Sonicate the solution for 15 seconds to ensure complete dissolution.
-
Prepare fresh solutions daily.[11]
-
-
Administration:
-
Administer CX516 (35 mg/kg) or vehicle via intraperitoneal (i.p.) injection approximately 5 minutes before the start of the behavioral session.[11]
-
-
Testing:
-
Animals perform a series of DNMS trials with varying delay intervals (e.g., 1-40 seconds).
-
Performance is typically measured as the percentage of correct trials.
-
Mandatory Visualizations
Caption: AMPA Receptor Signaling Pathway and the Modulatory Role of CX516.
Caption: General workflow for a behavioral study investigating the effects of CX516.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CX516 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
Stability of CX516-d10 in solution over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CX516-d10 in solution over time. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound can be dissolved in several common laboratory solvents. The choice of solvent will depend on your specific experimental requirements. For in vitro studies, DMSO is a common choice. For in vivo experiments, co-solvents or vehicle solutions are often necessary. It is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can reduce the compound's solubility.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder form, long-term storage at -20°C is recommended, which should ensure stability for at least three years.[1] For stock solutions, storage at -80°C is preferable for long-term stability (up to two years), while -20°C is suitable for shorter-term storage (up to one year).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | ≥ 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Q3: How stable is this compound in solution over time?
A3: While specific kinetic data on the degradation of this compound in solution is not extensively published, adhering to recommended storage conditions will minimize degradation. For optimal results, especially in sensitive assays, it is best practice to use freshly prepared solutions or solutions that have been stored appropriately for a limited time. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[2] If your experimental design requires long-term storage of a working solution, it is advisable to perform a stability assessment.
Troubleshooting Guide
Q1: I am observing precipitation in my this compound solution. What should I do?
A1: Precipitation can occur for several reasons, including solvent choice, concentration, and storage conditions.
-
Solubility Limits: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. Refer to the solubility data table below.
-
Hygroscopic Solvents: If using DMSO, ensure it is anhydrous. Absorbed moisture can reduce the solubility of the compound.[1]
-
Temperature Effects: Precipitation can occur upon cooling or freezing. If you observe precipitation after thawing a stock solution, gentle warming and sonication can help to redissolve the compound.[2]
-
Solution Preparation: When preparing co-solvent formulations, add each component sequentially and ensure complete dissolution at each step before adding the next.[1]
Data Presentation: Solubility of CX516
| Solvent | Solubility |
| DMSO | ≥ 175 mg/mL[1] |
| Water | ~6.67 mg/mL (requires sonication and warming)[1] |
Note: This data is for the parent compound CX516, and the solubility of this compound is expected to be very similar.
Q2: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
A2: Inconsistent results can be a sign of compound degradation. To mitigate this:
-
Use Fresh Solutions: Whenever possible, prepare fresh working solutions from a properly stored stock solution.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your primary stock solution by preparing and storing smaller aliquots.
-
Verify Compound Integrity: If you suspect degradation, you can perform a stability assessment by comparing the performance of an older solution to a freshly prepared one in a reliable bioassay.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term use or -20°C for shorter-term use.
Protocol 2: Suggested Protocol for Assessing Solution Stability
This protocol provides a framework for researchers to assess the stability of their this compound solutions if they have concerns about degradation.
-
Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound in the desired solvent as described in Protocol 1. This will serve as your "time zero" reference.
-
Store an Aliquot: Store an aliquot of this new stock solution under your typical storage conditions (e.g., 4°C, -20°C, or room temperature).
-
Time-Point Analysis: At selected time points (e.g., 1 week, 2 weeks, 1 month), compare the biological activity of the stored aliquot to a freshly prepared working solution from the "time zero" stock (which has been stored at -80°C).
-
Biological Assay: Use a consistent and reliable biological assay to compare the potency of the stored and fresh solutions. This could be an in vitro assay measuring AMPA receptor-mediated currents or an in vivo behavioral model.
-
Data Analysis: A significant decrease in the potency of the stored solution compared to the fresh solution would indicate degradation.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
Caption: Recommended experimental workflow for handling this compound solutions.
References
Technical Support Center: Mass Spectrometry Analysis of CX516-d10
Welcome to the technical support center for the mass spectrometry analysis of CX516-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
CX516 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] this compound is a deuterated form of CX516, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of CX516 in biological matrices using mass spectrometry.[3] Because it is chemically almost identical to CX516, it behaves similarly during sample preparation, chromatography, and ionization, but its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer.
Q2: What are the typical mass-to-charge ratios (m/z) for CX516 and this compound?
The monoisotopic mass of CX516 (C₁₄H₁₅N₃O) is approximately 241.12 g/mol .[1] In positive ionization mode, the protonated molecule ([M+H]⁺) would have an m/z of approximately 242.13.
For this compound, with ten deuterium atoms replacing ten hydrogen atoms, the expected monoisotopic mass would be approximately 251.18 g/mol . The protonated molecule ([M+H]⁺) would therefore have an m/z of approximately 252.19.
Q3: I am not seeing any signal for my this compound internal standard. What are the possible causes?
Several factors could lead to a lack of signal for your internal standard. Here is a logical troubleshooting workflow to diagnose the issue:
Refer to the detailed troubleshooting guide below for specific actions within each step.
Troubleshooting Guides
Issue 1: No Signal or Very Low Signal Intensity for this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | - Verify Concentration: Double-check all calculations and dilutions for your this compound stock and working solutions. - Assess Solubility: Ensure this compound is fully dissolved in the chosen solvent. Sonication may be required. - Prepare Fresh: If the solution is old, prepare a fresh working solution from your stock. |
| Mass Spectrometer Settings | - Confirm m/z Values: Ensure the correct precursor ion m/z is being targeted in your acquisition method (approx. 252.19 for [M+H]⁺). - Ionization Mode: Confirm you are operating in the correct ionization mode (typically positive ion mode for CX516). - Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and sweep), and source temperature to maximize the signal for a direct infusion of your standard. |
| Liquid Chromatography (LC) System | - Check for Leaks: Inspect all fittings and connections for any signs of leaks. - Autosampler Injection: Verify the autosampler is correctly drawing and injecting the sample. Check for air bubbles in the sample loop. - Column Integrity: Ensure the column is not clogged or damaged. A significant increase in backpressure can be an indicator of a blockage. |
| Instrument Performance | - Tuning and Calibration: Perform a system tune and mass calibration according to the manufacturer's recommendations to ensure the instrument is performing optimally. |
Issue 2: Poor Peak Shape or Shifting Retention Time
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Conditions | - Mobile Phase Preparation: Ensure mobile phases are correctly prepared, degassed, and of the appropriate pH. - Gradient Profile: Review the gradient elution profile to ensure it is suitable for retaining and eluting this compound. - Column Equilibration: Ensure the column is adequately equilibrated between injections. |
| Sample Matrix Effects | - Sample Clean-up: If analyzing complex matrices (e.g., plasma, brain tissue), consider a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
| Column Degradation | - Column Wash: Wash the column with a strong solvent to remove any adsorbed contaminants. - Replace Column: If peak shape does not improve after washing, the column may need to be replaced. |
Issue 3: Inaccurate Quantification Results (High Variability, Poor Accuracy)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Interference | - Check Analyte Isotopes: The M+2 isotope of the unlabeled CX516 could potentially interfere with a low-mass deuterated standard. Using a d10 labeled standard significantly minimizes this risk. - Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. |
| Deuterium Exchange | - Mobile Phase pH: Avoid highly acidic or basic mobile phases if the deuterium labels are on labile positions, which can lead to H/D exchange.[4] - Ion Source Temperature: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[4] |
| Non-linear Response | - Detector Saturation: If the concentration of the internal standard is too high, it can saturate the detector. Prepare a dilution series to ensure you are working within the linear dynamic range of the instrument. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve in an appropriate solvent (e.g., methanol or DMSO) to the desired concentration.
-
Store at an appropriate temperature (e.g., -20°C or -80°C) in an amber vial to protect from light.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using the initial mobile phase composition or a compatible solvent.
-
Prepare fresh working solutions daily to ensure accuracy.
-
Protocol 2: Generic LC-MS/MS Method Development for this compound
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good retention and peak shape for CX516.
-
Flow Rate: Typically 0.3-0.5 mL/min for analytical scale columns.
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: m/z ~252.2 (for [M+H]⁺ of this compound).
-
Product Ion Scanning: Infuse a solution of this compound directly into the mass spectrometer to perform a product ion scan and identify the most abundant and stable fragment ions.
-
MRM Transition Optimization: Once product ions are identified, optimize the collision energy for each transition to maximize signal intensity. A common fragment for similar compounds involves the loss of the piperidine moiety.
-
Signaling Pathway and Experimental Workflow Diagrams
CX516 Mechanism of Action: AMPA Receptor Modulation
CX516 acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site and slows the receptor's deactivation and desensitization. This enhances the influx of positive ions (Na⁺ and Ca²⁺) in response to glutamate, thereby potentiating excitatory synaptic transmission.
General Workflow for Quantitative Analysis using this compound
References
- 1. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in animal studies with CX516-d10.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving CX516-d10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from CX516?
A1: CX516 is a first-generation ampakine, a class of drugs that act as positive allosteric modulators of the AMPA receptor.[1] It enhances glutamatergic neurotransmission by slowing receptor deactivation and increasing the channel's open time.[2] this compound is a deuterated version of CX516, meaning specific hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution can alter the drug's pharmacokinetic profile, often leading to a longer half-life and reduced metabolism, which may offer advantages over the non-deuterated form.[3][4]
Q2: What is the mechanism of action of this compound?
A2: As a positive allosteric modulator of the AMPA receptor, this compound binds to a site on the receptor distinct from the glutamate binding site. This binding enhances the receptor's response to glutamate, leading to increased excitatory postsynaptic potentials. This modulation is thought to underlie its potential cognitive-enhancing effects.
Q3: What are the common sources of variability in animal studies with neuroactive compounds like this compound?
A3: Variability in animal studies can arise from several factors, including:
-
Biological Factors: Sex, age, genetic background, and individual differences in physiology.[5][6]
-
Environmental Factors: Housing conditions (standard vs. enriched), light/dark cycles, noise levels, and temperature.[7][8][9]
-
Procedural Factors: Handling stress, injection technique, time of day for testing, and the experimental paradigm itself.
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion among individual animals. The gut microbiome can also play a significant role in drug metabolism.[10][11][12]
-
Pharmacodynamic Variability: Differences in AMPA receptor expression and function among animals.
Troubleshooting Guides
Issue 1: High variability in behavioral outcomes between animals in the same treatment group.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure precise and consistent dosing for each animal based on its most recent body weight.- Use a consistent route of administration (e.g., intraperitoneal, oral gavage) and injection volume.- Prepare fresh drug solutions daily and ensure complete solubilization. For CX516, sonication may be required.[13] |
| Environmental Stressors | - Acclimatize animals to the experimental room and handling procedures for a sufficient period before the experiment begins.- Minimize noise and other disturbances during testing.- Conduct experiments at the same time each day to account for circadian rhythms. |
| Sex Differences | - If using both male and female animals, analyze the data separately for each sex, as responses to neuroactive compounds can be sex-dependent.[5][6]- For female rodents, consider monitoring the estrous cycle, as hormonal fluctuations can influence behavior and drug response. |
| Individual Animal Differences | - Randomize animals to treatment groups to distribute inherent biological variability.- Increase the sample size per group to improve statistical power and reduce the impact of outliers. |
| Gut Microbiome Differences | - To minimize variability arising from the gut microbiome, co-house animals from different litters for a period before the experiment to normalize their gut flora.- Ensure all animals receive the same diet from the same batch. |
Issue 2: Inconsistent or unexpected pharmacokinetic profiles of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Formulation Issues | - Confirm the solubility and stability of this compound in the chosen vehicle. For CX516, cyclodextrin has been used as a vehicle.[13]- Ensure the formulation is a clear solution and not a suspension, as this can lead to inconsistent absorption. |
| Alterations in Drug Metabolism | - Be aware that the deuteration of CX516 is intended to alter its metabolism.[3][4] The extent of this alteration can vary between individuals.- Consider that factors like diet and gut microbiome can influence the metabolism of xenobiotics.[10][11][12] |
| Route of Administration | - The bioavailability of this compound can differ significantly depending on the route of administration (e.g., oral vs. intraperitoneal). Ensure the chosen route is appropriate for the experimental question and is performed consistently. |
Quantitative Data Summary
The following tables provide a representative summary of the types of quantitative data that can be generated in animal studies with this compound, highlighting potential sources of variability. Note: The values presented are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on a Cognitive Task (e.g., Novel Object Recognition)
| Treatment Group | N | Mean Discrimination Index | Standard Deviation | Coefficient of Variation (%) |
| Vehicle | 12 | 0.55 | 0.15 | 27.3 |
| This compound (5 mg/kg) | 12 | 0.75 | 0.20 | 26.7 |
| This compound (10 mg/kg) | 12 | 0.85 | 0.18 | 21.2 |
Table 2: Influence of Sex on the Efficacy of this compound (10 mg/kg)
| Sex | N | Mean Improvement in Task Score (%) | Standard Deviation |
| Male | 10 | 35 | 12 |
| Female | 10 | 45 | 18 |
Experimental Protocols
Detailed Protocol for a Rodent Behavioral Study with this compound
This protocol outlines a typical workflow for a behavioral experiment, such as the Morris water maze or fear conditioning, incorporating best practices to minimize variability.
-
Animal Husbandry and Acclimatization:
-
House animals in a controlled environment with a 12:12 hour light/dark cycle, stable temperature, and humidity.
-
Provide ad libitum access to a standard chow diet and water.
-
Upon arrival, allow animals to acclimate to the facility for at least one week before any procedures.
-
Handle animals for 2-3 minutes each day for 3-5 days prior to the start of the experiment to reduce handling-induced stress.
-
-
Drug Preparation:
-
On each day of testing, prepare a fresh solution of this compound.
-
Weigh the required amount of this compound powder and dissolve it in a suitable vehicle (e.g., 25% w/v 2-hydroxypropyl-β-cyclodextrin in sterile saline).
-
Use sonication to ensure the compound is fully dissolved and the solution is clear.[13]
-
Prepare the vehicle solution in the same manner without the addition of the drug.
-
-
Dosing and Administration:
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a consistent time before the behavioral task. A 30-minute pre-treatment time is common for ampakines.[14]
-
Use a consistent and well-practiced injection technique to minimize stress and ensure accurate delivery.
-
-
Behavioral Testing:
-
Conduct all behavioral testing during the same phase of the light/dark cycle for all animals.
-
Ensure the testing environment is free from strong odors, loud noises, and other potential distractors.
-
Clean the apparatus thoroughly between each animal to remove olfactory cues.
-
The experimenter should be blinded to the treatment groups to prevent unconscious bias.
-
Record all behavioral data using an automated tracking system whenever possible to ensure objectivity.
-
-
Data Analysis:
-
Analyze data for males and females separately.
-
Use appropriate statistical tests to compare treatment groups.
-
Assess the variability within each group by calculating the standard deviation and coefficient of variation.
-
Consider excluding outliers only if there is a clear and justifiable reason (e.g., procedural error).
-
Visualizations
Signaling Pathway of this compound
Caption: Allosteric modulation of the AMPA receptor by this compound.
Experimental Workflow to Minimize Variability
Caption: Workflow for robust and reproducible animal studies.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered corticolimbic connectivity reveals sex-specific adolescent outcomes in a rat model of early life adversity | eLife [elifesciences.org]
- 6. Amygdalar activation of group I metabotropic glutamate receptors produces anti- and pro-conflict effects depending upon animal sex in a sexually dimorphic conditioned conflict-based anxiety model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enriched Environment Procedures for Rodents: Creating a Standardized Protocol for Diverse Enrichment to Improve Consistency across Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Environmental Enrichment for Laboratory Mice and Rats | Taconic Biosciences [taconic.com]
- 10. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex influences of gut microbiome metabolism on various drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmri.com [ijmri.com]
- 13. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPAKINE enhancement of social interaction in the BTBR mouse model of autism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Delivery of CX516-d10
Welcome to the technical support center for addressing challenges related to the blood-brain barrier (BBB) penetration of CX516-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a concern?
A1: this compound is the deuterated form of CX516, an ampakine that acts as a positive allosteric modulator of the AMPA receptor.[1][2] It is investigated for its potential in treating various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and ADHD.[3][4][5] However, the original compound, CX516, exhibited low potency and a short half-life in human trials, which was partly attributed to poor penetration of the blood-brain barrier (BBB).[1] The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances, but it also restricts the entry of many therapeutic agents.[6][7] Therefore, ensuring adequate brain concentrations of this compound is critical for its efficacy. Deuteration is often used in drug development to alter metabolic profiles, but its impact on BBB penetration needs to be experimentally verified.[2]
Q2: What are the initial steps to assess the BBB penetration of my this compound formulation?
A2: A tiered approach is recommended, starting with in vitro models and progressing to in vivo studies.
-
In Vitro Models: Begin with cell-based assays that mimic the BBB.[8][9] Commonly used models include monolayer cultures of brain endothelial cells (like bEnd.3 or hCMEC/D3) or more complex co-culture systems that include astrocytes and pericytes to better replicate the in vivo environment.[8][9][10] These models allow for the initial screening of multiple formulations.[11]
-
Permeability Assessment: In these models, you can measure the apparent permeability coefficient (Papp) of this compound.[12] This is a quantitative measure of how well the compound crosses the cell monolayer. Transendothelial electrical resistance (TEER) measurements are also crucial to ensure the integrity of your in vitro BBB model.[9][13]
-
In Vivo Studies: Promising formulations from in vitro testing should be validated in animal models.[14] Techniques like microdialysis can be used to measure unbound drug concentrations in the brain extracellular fluid, providing a direct assessment of target site availability.[15] Brain-to-plasma concentration ratios (Kp) are also commonly determined.[16]
Q3: My in vitro results show low permeability of this compound. What are the potential causes and troubleshooting steps?
A3: Low in vitro permeability can stem from several factors. Here are some common issues and how to address them:
-
Poor Passive Diffusion: The physicochemical properties of this compound may not be optimal for passive transport across the lipid membranes of the BBB.
-
Active Efflux: this compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.[7]
-
Troubleshooting: Use in vitro models that express key efflux transporters (e.g., MDCK-MDR1 cells) to test for active efflux.[20] If efflux is confirmed, co-administration with a known P-gp inhibitor (e.g., verapamil, though primarily for experimental purposes) can be investigated.[21] Alternatively, formulation in nanoparticles can sometimes help bypass efflux pumps.[22]
-
-
Model System Integrity: The low permeability might be an artifact of a compromised in vitro model.
-
Troubleshooting: Regularly monitor TEER values to ensure tight junction integrity.[9] Use appropriate positive and negative control compounds with known BBB permeability to validate your assay.
-
Troubleshooting Guides
Problem 1: Inconsistent Permeability Values for this compound in an In Vitro BBB Model
| Potential Cause | Troubleshooting Steps |
| Cell monolayer variability | Ensure consistent cell seeding density and passage number. Monitor cell morphology daily. |
| Inconsistent TEER values | Calibrate your TEER electrode before each use. Allow cells to fully differentiate and form tight junctions before starting the permeability assay (typically several days). |
| Compound solubility issues | Verify the solubility of this compound in your assay buffer. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low (typically <0.5%) to avoid affecting cell integrity.[4] |
| Analytical method variability | Validate your analytical method (e.g., LC-MS/MS) for quantifying this compound in both the donor and receiver compartments to ensure accuracy and precision. |
Problem 2: High In Vitro Permeability but Low In Vivo Brain Uptake
| Potential Cause | Troubleshooting Steps |
| High plasma protein binding | Determine the fraction of unbound this compound in plasma. Only the unbound fraction is available to cross the BBB.[16] |
| Rapid metabolism in vivo | While deuteration may slow metabolism, it's crucial to perform pharmacokinetic studies to determine the half-life of this compound in vivo.[2] |
| Active efflux in vivo not captured by the in vitro model | Your in vitro model may lack the full complement of efflux transporters present in vivo. Consider using more advanced in vitro models or proceed with in vivo studies that can directly measure brain and plasma concentrations over time. |
| Poor formulation stability in vivo | Assess the stability of your formulation in plasma and whole blood. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
This protocol outlines a general procedure for assessing the permeability of this compound across a brain endothelial cell monolayer.
1. Cell Culture and Seeding:
- Culture brain endothelial cells (e.g., hCMEC/D3) in appropriate media.
- Coat Transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix component (e.g., collagen, fibronectin, or Matrigel).[11]
- Seed the endothelial cells onto the apical side of the inserts at a high density and culture until a confluent monolayer is formed.
2. Barrier Integrity Measurement:
- Measure the TEER of the cell monolayer using a voltohmmeter. TEER values should reach a stable, high level indicative of tight junction formation before proceeding.
3. Permeability Assay:
- Replace the media in the apical (donor) and basolateral (receiver) chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
- Add this compound to the apical chamber at a known concentration.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and an aliquot from the apical chamber.
- Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp (cm/s) = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | TEER (Ω·cm²) |
| This compound (Formulation A) | [Insert Value] | [Insert Value] |
| This compound (Formulation B) | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Caffeine) | [Insert Value] | [Insert Value] |
| Negative Control (e.g., Sucrose) | [Insert Value] | [Insert Value] |
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
This protocol provides a general method for assessing the extent of this compound brain penetration in an animal model.
1. Animal Dosing:
- Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., intravenous, oral).
2. Sample Collection:
- At a specific time point post-dosing (e.g., when brain concentrations are expected to be at a steady state), anesthetize the animal.
- Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
- Perfuse the brain with ice-cold saline to remove intravascular blood.
- Excise the whole brain or specific brain regions.
3. Sample Processing:
- Centrifuge the blood sample to obtain plasma.
- Homogenize the brain tissue in a suitable buffer.
- Extract this compound from the plasma and brain homogenate using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
4. Quantification:
- Analyze the concentration of this compound in the plasma and brain extracts using a validated LC-MS/MS method.[23][24][25]
5. Data Analysis:
- Calculate the brain-to-plasma concentration ratio (Kp):
- Kp = Cbrain / Cplasma
- Where Cbrain is the concentration of this compound in the brain tissue (ng/g) and Cplasma is the concentration in plasma (ng/mL).
Data Presentation:
| Compound | Dose (mg/kg) | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Kp |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Caption: Factors influencing this compound BBB penetration.
Caption: Troubleshooting workflow for poor this compound BBB penetration.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medical.researchfloor.org [medical.researchfloor.org]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current and Emerging Technologies for Probing Molecular Signatures of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective [mdpi.com]
- 19. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Identification and quantification of neuropeptides in brain tissue by capillary liquid chromatography coupled off-line to MALDI-TOF and MALDI-TOF/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sample-dependent effects on the neuropeptidome detected in rat brain tissue preparations by capillary liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for CX516-d10 to improve reproducibility.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for CX516-d10 to improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is CX516 and this compound?
A1: CX516, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to a class of drugs called ampakines. CX516 enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which prolongs the time the ion channel is open in response to glutamate.[2] This action facilitates synaptic plasticity and has been investigated for its potential to improve learning and memory.[3] this compound is a deuterated version of CX516, meaning some hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a suitable internal standard for quantitative analysis in mass spectrometry-based assays, as it is chemically identical to CX516 but has a different mass.[4][5]
Q2: What are the known challenges associated with using CX516 in research?
A2: While CX516 has shown positive results in animal models, human clinical trials have been less successful, primarily due to its low potency and short half-life.[1] Researchers should be aware of these limitations as they may impact experimental design and reproducibility. For instance, the need for higher concentrations to elicit a significant effect might increase the risk of off-target effects. Its rapid metabolism necessitates careful consideration of dosing schedules in in vivo studies to maintain effective concentrations.
Q3: How should CX516 and this compound be stored?
A3: Both CX516 and this compound are typically supplied as a powder and should be stored at -20°C for long-term stability. For short-term storage of a few days to weeks, 0-4°C in a dry, dark place is acceptable. Stock solutions, once prepared, should also be stored at low temperatures to minimize degradation.
Troubleshooting Guides
Electrophysiology Experiments
Q: I am not observing the expected potentiation of AMPA receptor-mediated currents with CX516 in my hippocampal slice recordings. What could be the issue?
A: Several factors could contribute to this issue. Here is a step-by-step troubleshooting guide:
-
Solution Preparation and Stability:
-
Problem: CX516 has poor water solubility. Improper dissolution can lead to a lower effective concentration in your artificial cerebrospinal fluid (aCSF).
-
Solution: Prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) before diluting it into your aCSF. Ensure the final DMSO concentration in the aCSF is low (typically <0.1%) to avoid solvent effects on neuronal activity. Prepare fresh solutions daily to avoid degradation.
-
-
Concentration and Dose-Response:
-
Problem: The concentration of CX516 may be too low to elicit a significant response.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific preparation. Start with a concentration range reported in the literature (e.g., 10-100 µM for in vitro slice work) and adjust accordingly. Keep in mind that different neuronal populations may have varying sensitivities to CX516.[6]
-
-
Slice Health and Viability:
-
Problem: Unhealthy or poorly prepared hippocampal slices will not exhibit robust synaptic responses, making it difficult to detect the modulatory effects of CX516.
-
Solution: Ensure your slicing and recovery procedures are optimized to maintain slice health. Use a protective slicing solution (e.g., NMDG-based or sucrose-based aCSF), maintain proper oxygenation (95% O2 / 5% CO2), and allow for an adequate recovery period before recording.
-
-
Recording Stability:
-
Problem: Unstable patch-clamp recordings can mask the effects of CX516.
-
Solution: Monitor your access resistance and holding current throughout the experiment. If the recording is unstable, the data may not be reliable. Pipette drift can also be an issue in long recordings; ensure your micromanipulator is stable.
-
In Vivo Experiments
Q: My in vivo study with CX516 is showing inconsistent behavioral results. What are the potential reasons?
A: Reproducibility in in vivo experiments can be challenging. Consider the following:
-
Drug Administration and Bioavailability:
-
Problem: Due to its short half-life, the timing of drug administration relative to behavioral testing is critical.
-
Solution: Administer CX516 at a consistent time point before each behavioral test. For intraperitoneal (i.p.) injections, this is typically 30-60 minutes prior to testing. The vehicle used for injection can also affect absorption. A common vehicle is a solution containing cyclodextrin to improve solubility.
-
-
Dosage:
-
Problem: The dose of CX516 may be suboptimal.
-
Solution: Refer to the literature for effective dose ranges in your animal model and for the specific behavioral paradigm. A typical dose range for rats is 10-50 mg/kg.[7] It is advisable to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
-
-
Animal Handling and Stress:
-
Problem: Stress from handling and injection procedures can significantly impact behavioral outcomes and introduce variability.
-
Solution: Handle the animals consistently and allow for a period of habituation to the experimental procedures. Ensure that control animals receive vehicle injections to account for any effects of the injection itself.
-
LC-MS/MS Analysis with this compound
Q: I am experiencing issues with the quantification of CX516 using this compound as an internal standard. What should I check?
A: Accurate quantification with LC-MS/MS relies on a well-optimized method. Here are some common issues and solutions:
-
Internal Standard Stability and Purity:
-
Problem: Degradation or impurity of the this compound internal standard will lead to inaccurate quantification.
-
Solution: Ensure the purity of your this compound standard. Store it properly according to the manufacturer's instructions. Prepare fresh working solutions of the internal standard regularly.
-
-
Matrix Effects:
-
Problem: Components of the biological matrix (e.g., plasma, brain homogenate) can interfere with the ionization of CX516 and this compound, leading to ion suppression or enhancement.
-
Solution: Optimize your sample preparation method to effectively remove interfering matrix components. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. A stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience similar matrix effects, but significant differences in ion suppression between the two can still occur.[8]
-
-
Chromatographic Separation:
-
Problem: Poor chromatographic separation can lead to co-elution with interfering compounds.
-
Solution: Optimize your liquid chromatography method (e.g., column chemistry, mobile phase composition, gradient) to achieve good separation of CX516 from other matrix components.
-
-
Mass Spectrometer Parameters:
-
Problem: Suboptimal mass spectrometer settings can result in poor sensitivity and inaccurate measurements.
-
Solution: Optimize the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energy for the specific transitions of CX516 and this compound.
-
Data Presentation
Table 1: In Vitro Experimental Parameters for CX516
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| Concentration Range | 10 - 100 µM | Hippocampal Slices | Electrophysiology (LTP) | [6] |
| Effective Concentration (EC50) | ~30 µM | Hippocampal Slices | Potentiation of fEPSPs | N/A |
| Solvent | DMSO | N/A | Stock Solution Preparation | N/A |
| Incubation Time | 15 - 30 min | Hippocampal Slices | Pre-recording incubation | N/A |
Table 2: In Vivo Experimental Parameters for CX516 in Rats
| Parameter | Value | Route of Administration | Behavioral Test | Reference |
| Dosage Range | 10 - 50 mg/kg | Intraperitoneal (i.p.) | Various cognitive tasks | [7] |
| Vehicle | 25% w/v cyclodextrin | i.p. | Delayed non-match to sample | N/A |
| Time of Administration | 30 - 60 min pre-test | i.p. | Cognitive tasks | N/A |
| Observed Effects | Improved performance in memory tasks | i.p. | Delayed non-match to sample | [7] |
Experimental Protocols
Protocol 1: Preparation of CX516/CX516-d10 Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of CX516 or this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution for In Vitro Electrophysiology (e.g., 100 µM):
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:100 in artificial cerebrospinal fluid (aCSF) to achieve a final concentration of 100 µM.
-
The final DMSO concentration will be 1%. If a lower DMSO concentration is required, perform a serial dilution.
-
Prepare the working solution fresh on the day of the experiment.
-
Protocol 2: In Vitro Electrophysiology - Field Potential Recording in Hippocampal Slices
-
Prepare acute hippocampal slices (300-400 µm thick) from rodents.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of CX516.
-
Record the fEPSPs for at least 30 minutes to observe the effect of CX516 on basal synaptic transmission.
-
To assess the effect on long-term potentiation (LTP), induce LTP using a high-frequency stimulation protocol in the presence of CX516.
-
Continue recording for at least 60 minutes post-LTP induction to assess the magnitude and stability of potentiation.
Mandatory Visualizations
Caption: AMPA Receptor Signaling Pathway Modulated by CX516.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Ampakines CX516-d10 and CX-717: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two ampakine compounds, CX516-d10 and CX-717, positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While both compounds share a common mechanism of action, significant differences in potency and clinical development paths have been reported. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
Ampakines are a class of drugs that enhance glutamatergic neurotransmission by modulating AMPA receptors. This guide focuses on a comparative analysis of this compound and CX-717. A key finding is that CX-717 is substantially more potent than CX516. While direct comparative efficacy data for this compound is not available, the deuteration of CX516 is a strategy aimed at improving its pharmacokinetic profile, which could potentially enhance its therapeutic efficacy. Preclinical evidence demonstrates the superior potency of CX-717 in animal models of central nervous system disorders. Clinical trials have explored CX-717 for Attention Deficit Hyperactivity Disorder (ADHD), whereas CX516 has been investigated for cognitive deficits in schizophrenia, yielding mixed results largely attributed to its low potency.
Data Presentation
Table 1: Preclinical Efficacy Comparison of CX516 and CX-717
| Parameter | CX516 | CX-717 | Reference |
| Potency (in vitro) | Lower Potency | Approximately 60-fold higher potency | [1] |
| Effect on Amphetamine-Induced Hyperactivity (rats) | Modest effect at 170 mg/kg; Modest partial effects at 10-30 mg/kg | Dose-dependent reduction between 1 and 3 mg/kg | [1] |
| EC50 (Hippocampal CA1 pyramidal cells) | Not explicitly stated, but potency is ~60x lower than CX-717 | 3.4 µM | [1] |
Table 2: Overview of Clinical Trials
| Compound | Indication | Dosage | Key Findings | Reference |
| CX516 | Cognitive Deficits in Schizophrenia (add-on therapy) | 900 mg three times daily | Not effective for cognition or symptoms of schizophrenia when added to clozapine, olanzapine, or risperidone. Associated with fatigue, insomnia, and epigastric discomfort. | [2] |
| CX-717 | Adult ADHD | 200 mg BID and 800 mg BID | Trend toward improvement in the 800 mg BID group. Well-tolerated with sleep disturbance and headache as the most frequent adverse events. | [3] |
Mechanism of Action and Signaling Pathway
Ampakines like CX516 and CX-717 act as positive allosteric modulators of AMPA receptors. They bind to a site on the receptor distinct from the glutamate binding site, which leads to a slowing of the receptor's deactivation and desensitization. This prolongs the influx of sodium ions in response to glutamate, thereby enhancing excitatory postsynaptic potentials. This enhanced glutamatergic signaling is believed to be the basis for their potential therapeutic effects on cognition and other central nervous system functions. Downstream effects of enhanced AMPA receptor activation include the potentiation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and the increased production of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.[4][5]
Ampakine mechanism of action on the AMPA receptor.
Experimental Protocols
Preclinical Assessment of Amphetamine-Induced Hyperactivity in Rats
This experimental model is used to evaluate the potential antipsychotic effects of compounds.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the testing environment.
-
Rats are pre-treated with the ampakine (e.g., CX-717 at 1, 3 mg/kg or CX516 at 10, 30, 170 mg/kg) or vehicle via intraperitoneal injection.
-
After a specified time, amphetamine (e.g., 1.5 mg/kg) is administered to induce hyperlocomotor activity.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then measured for a defined period using an automated activity monitoring system.
-
-
Endpoint: A significant reduction in amphetamine-induced hyperactivity compared to the vehicle-treated group indicates potential efficacy.[1]
Clinical Trial for Adult ADHD (CX-717)
-
Study Design: A randomized, double-blind, placebo-controlled, 2-period crossover study.[3]
-
Participants: Male and female subjects aged 18-55 years diagnosed with ADHD according to DSM-IV criteria.
-
Intervention:
-
CX-717 administered orally at two different doses (e.g., 200 mg BID and 800 mg BID).
-
Each treatment period lasts for a specified duration (e.g., 4 weeks), followed by a washout period before crossing over to the other treatment arm.
-
-
Primary Outcome Measure: Change from baseline in the total score of the ADHD Rating Scale (ADHD-RS).[3]
-
Secondary Outcome Measures: Clinical Global Impression (CGI) scale, safety, and tolerability assessments.
Clinical Trial for Cognitive Deficits in Schizophrenia (CX516)
-
Study Design: A placebo-controlled, add-on trial.[2]
-
Participants: Clinically stable outpatients with a diagnosis of schizophrenia receiving a stable dose of an atypical antipsychotic (e.g., clozapine, olanzapine, or risperidone).
-
Intervention:
-
CX516 administered orally at a fixed dose (e.g., 900 mg three times daily) or placebo for a defined period (e.g., 4 weeks).
-
-
Primary Outcome Measure: Change from baseline on a composite cognitive score derived from a battery of neuropsychological tests assessing domains such as attention, memory, and executive function.[2]
-
Secondary Outcome Measures: Positive and Negative Syndrome Scale (PANSS), safety, and tolerability.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of ampakines.
Drug discovery and development workflow for ampakines.
Discussion and Conclusion
The available data strongly indicates that CX-717 is a more potent ampakine than CX516. Preclinical studies directly comparing the two compounds in a model of amphetamine-induced hyperactivity demonstrate that CX-717 is effective at significantly lower doses. While clinical trials for the two drugs have focused on different indications, the disappointing results for CX516 in schizophrenia have been largely attributed to its low potency. In contrast, CX-717 has shown some promise in a Phase 2a trial for adult ADHD.
The role of deuteration in this compound is to potentially improve its metabolic profile, which could lead to a longer half-life and greater drug exposure. In theory, this could enhance its efficacy compared to the non-deuterated form. However, without direct comparative efficacy studies of this compound against either CX516 or CX-717, any claims of its superiority remain speculative. Future research should focus on direct, head-to-head comparisons of these compounds in standardized preclinical models and, if warranted, in clinical trials to definitively establish their relative therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-based therapeutic approaches: ampakines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Is CX516-d10 a better internal standard than other labeled compounds?
The Ideal Internal Standard in LC-MS Bioanalysis
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, without interfering with the analyte's measurement. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative LC-MS because their physicochemical properties are nearly identical to the unlabeled analyte. This similarity allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.
CX516-d10 is the deuterium-labeled analog of CX516. The incorporation of ten deuterium atoms provides a significant mass shift, minimizing the risk of isotopic cross-talk, where the signal from the internal standard could contribute to the analyte's signal, or vice-versa.
Performance Comparison of Internal Standards for CX516 Analysis
To illustrate the superiority of a heavily labeled internal standard like this compound, the following table presents a hypothetical but realistic comparison of its expected performance against other potential internal standards for the analysis of CX516.
| Internal Standard Type | Analyte/IS Mass Difference (Da) | Expected Retention Time Difference (ΔRT) vs. CX516 | Matrix Effect Compensation | Potential for Cross-Talk |
| This compound | 10 | Negligible | Excellent | Very Low |
| Hypothetical CX516-d4 | 4 | Negligible | Excellent | Low |
| Hypothetical ¹³C₃-CX516 | 3 | Negligible | Excellent | Low |
| Structural Analog | Variable | Significant | Poor to Moderate | High (if co-eluting) |
As the table demonstrates, this compound is expected to provide the most accurate and precise quantification of CX516 due to its negligible retention time difference and excellent compensation for matrix effects, coupled with a very low risk of cross-talk.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of CX516 in human plasma using this compound as an internal standard. This protocol is based on standard practices for bioanalytical method validation.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing 10 ng/mL of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
CX516: [Precursor Ion]⁺ > [Product Ion]⁺
-
This compound: [Precursor Ion+10]⁺ > [Product Ion+10]⁺
-
Visualizing Key Pathways and Workflows
To provide a comprehensive understanding, the following diagrams illustrate the relevant biological pathway for CX516 and the general workflow for a bioanalytical assay using an internal standard.
Caption: AMPA Receptor Signaling Pathway Modulated by CX516.
Caption: Bioanalytical Workflow with an Internal Standard.
Replicating Key Findings of CX516: A Comparative Guide to CX516-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ampakine CX516 and its deuterated analog, CX516-d10. While direct experimental data for this compound is not publicly available, this document synthesizes the key findings from CX516 studies and offers a data-driven perspective on the potential implications of deuteration for replicating and potentially enhancing its therapeutic effects. The core focus is to provide researchers with a framework for understanding the rationale behind the development of this compound and to guide future experimental designs.
Executive Summary
CX516, a positive allosteric modulator of the AMPA receptor, has shown promise in preclinical models for its ability to enhance synaptic plasticity and improve cognitive function. However, its clinical development has been hampered by low potency and a short half-life. This compound, a deuterated version of CX516, has been synthesized with the aim of improving its pharmacokinetic profile. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can slow down drug metabolism, potentially leading to a longer half-life and increased drug exposure. This guide will delve into the established preclinical and clinical findings of CX516 and provide a theoretical comparison with the expected properties of this compound, supported by the general principles of deuteration in drug discovery.
CX516: A Review of Key Findings
CX516 enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which slows the receptor's deactivation and desensitization. This modulation leads to an amplification of the postsynaptic response to glutamate.
Preclinical Findings
Preclinical studies have been pivotal in demonstrating the potential of CX516 as a cognitive enhancer. Key findings are summarized in the table below.
| Parameter | Key Finding | Supporting Evidence |
| Synaptic Plasticity | Enhancement of Long-Term Potentiation (LTP) | Increased the size and duration of excitatory postsynaptic potentials (EPSPs) in hippocampal slices. |
| Cognitive Performance (Animal Models) | Improved memory and learning | Enhanced performance in the delayed-nonmatch-to-sample (DNMS) task in rats[1][2][3]. |
| Neuronal Activity | Increased hippocampal neuron firing | Enhanced firing rates of CA1 and CA3 neurons in the hippocampus during cognitive tasks[4]. |
| Disease Models | Amelioration of synaptic deficits | Restored AMPA receptor-mediated synaptic transmission in a hippocampal slice model of protein accumulation[5]. |
Clinical Findings
Despite promising preclinical data, the clinical trial results for CX516 have been largely inconclusive.
| Indication | Key Finding | Supporting Evidence |
| Alzheimer's Disease | No significant improvement in cognitive function | A clinical trial in patients with Alzheimer's disease did not show a significant difference from placebo on neuropsychological tests[6]. |
| Schizophrenia | No significant improvement in cognitive deficits | An add-on trial with antipsychotics in patients with schizophrenia did not show a significant improvement in a composite cognitive score[7]. |
| Fragile X Syndrome | No significant improvement in memory or other cognitive and behavioral measures | A controlled trial in subjects with Fragile X syndrome found no significant difference between CX516 and placebo. |
| Mild Cognitive Impairment | Study initiated, but conclusive results are not widely reported | A randomized, double-blind, placebo-controlled international clinical trial was initiated for mild cognitive impairment[8]. |
The general consensus is that the clinical failures of CX516 may be attributed to its suboptimal pharmacokinetic properties, specifically its low potency and short half-life[9].
The Rationale for this compound: The Role of Deuteration
The development of this compound is a strategic approach to address the pharmacokinetic limitations of CX516. Deuteration involves replacing one or more hydrogen atoms in a molecule with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."
Potential Advantages of Deuterating CX516:
-
Slower Metabolism: If the sites of deuteration are susceptible to metabolic breakdown by enzymes such as cytochrome P450s, the rate of metabolism can be reduced[10][11][12][13].
-
Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life, allowing for more sustained drug exposure.
-
Improved Bioavailability: By reducing first-pass metabolism, deuteration can potentially increase the overall bioavailability of the drug.
-
Reduced Metabolite-Related Toxicity: In some cases, deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites[10][11].
It is important to note that the success of this strategy is highly dependent on the specific metabolic pathways of CX516 and the precise location of deuteration.
Theoretical Comparison: CX516 vs. This compound
Based on the principles of deuteration, we can project the potential impact on the key pharmacological parameters of CX516.
| Parameter | CX516 (Observed) | This compound (Projected) | Rationale for Projection |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptor | Positive Allosteric Modulator of AMPA Receptor | Deuteration is not expected to alter the fundamental pharmacodynamic mechanism. |
| Potency (in vitro) | Moderate | Similar to CX516 | The intrinsic binding affinity to the AMPA receptor should not be significantly affected by deuteration. |
| Metabolism | Rapid | Potentially Slower | The kinetic isotope effect at the site of deuteration could slow down metabolic cleavage[10][11][12][13]. |
| Half-life | Short | Potentially Longer | A reduced rate of metabolism would lead to a longer elimination half-life. |
| Bioavailability | Moderate to Low | Potentially Higher | Reduced first-pass metabolism could increase the fraction of the drug reaching systemic circulation. |
| Clinical Efficacy | Limited | Potentially Improved | A more favorable pharmacokinetic profile could lead to sustained therapeutic concentrations, potentially improving clinical outcomes. |
Experimental Protocols
To empirically validate the projected advantages of this compound, the following key experiments, which were central to the evaluation of CX516, should be replicated.
In Vitro Electrophysiology in Hippocampal Slices
-
Objective: To determine if this compound enhances AMPA receptor-mediated synaptic transmission and long-term potentiation (LTP) to a similar or greater extent than CX516.
-
Methodology:
-
Prepare acute hippocampal slices from rodents.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline excitatory postsynaptic potentials (EPSPs) evoked by stimulation of Schaffer collaterals.
-
Apply CX516 or this compound at various concentrations to the perfusion bath.
-
Measure the amplitude and decay time of the EPSPs in the presence of the compound.
-
Induce LTP using a high-frequency stimulation protocol and compare the magnitude and stability of LTP in the presence of CX516, this compound, or vehicle.
-
In Vivo Cognitive Behavioral Testing in Rodents
-
Objective: To assess the ability of this compound to improve learning and memory in a well-established behavioral paradigm and compare its efficacy and duration of action to CX516.
-
Methodology (Delayed-Nonmatch-to-Sample Task):
-
Train rats on the DNMS task to a stable baseline performance.
-
Administer CX516, this compound, or vehicle intraperitoneally at various doses and at different time points before testing.
-
Assess the accuracy of performance on the DNMS task, particularly at longer delay intervals.
-
Conduct a full dose-response and time-course study to compare the potency and duration of effect of the two compounds.
-
Pharmacokinetic Studies in Rodents
-
Objective: To directly compare the pharmacokinetic profiles of CX516 and this compound.
-
Methodology:
-
Administer equimolar doses of CX516 and this compound to separate groups of rodents via intravenous and oral routes.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of CX516 and this compound
Caption: Mechanism of action for CX516 and this compound at the glutamatergic synapse.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative evaluation of CX516 and this compound.
Conclusion
While CX516 has provided a valuable proof-of-concept for the cognitive-enhancing potential of AMPA receptor modulation, its clinical translation has been challenging. The development of this compound represents a rational, data-driven approach to overcome the pharmacokinetic hurdles that may have limited the efficacy of the parent compound. The proposed experimental workflow will be critical in determining if the theoretical advantages of deuteration translate into a tangible improvement in the pharmacological profile of CX516. Should this compound demonstrate an improved pharmacokinetic and efficacy profile, it could revitalize interest in this class of compounds for the treatment of various neurological and psychiatric disorders characterized by cognitive impairment.
References
- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, placebo-controlled international clinical trial of the Ampakine CX516 in elderly participants with mild cognitive impairment: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CX516-d10 and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for pharmacological agents capable of enhancing cognitive functions—such as memory, attention, and executive function—has led to the investigation of a diverse array of compounds known as nootropics. This guide provides a detailed, evidence-based comparison of CX516-d10, a deuterated ampakine, with other prominent nootropics: Piracetam, Modafinil, and L-theanine. The objective is to offer a clear, data-driven perspective on their relative performance, mechanisms of action, and the experimental evidence supporting their use in cognitive enhancement.
A Note on this compound: this compound is a deuterated form of CX516. Deuteration is a chemical modification that involves replacing hydrogen atoms with their heavier isotope, deuterium. This modification can alter the pharmacokinetic properties of a compound, often slowing its metabolism and increasing its half-life and exposure. While this may lead to altered efficacy and side-effect profiles, the available research on cognitive enhancement has primarily been conducted with the non-deuterated form, CX516. Therefore, this guide will focus on the data for CX516, with the understanding that this compound is expected to have a similar mechanism of action but potentially different pharmacokinetics.
Mechanisms of Action: A Comparative Overview
The selected nootropics exert their cognitive-enhancing effects through distinct neurobiological pathways.
-
CX516: As a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, CX516 enhances glutamatergic neurotransmission. It binds to a site on the AMPA receptor distinct from the glutamate binding site, slowing the receptor's deactivation and desensitization. This leads to a prolonged influx of sodium and calcium ions in response to glutamate, thereby strengthening synaptic plasticity, a cellular mechanism crucial for learning and memory.
-
Piracetam: The precise mechanism of Piracetam is not fully elucidated but is thought to be multimodal. It is believed to enhance neuronal membrane fluidity, which may improve the function of various receptors and ion channels. It has also been shown to modulate cholinergic and glutamatergic neurotransmission and may improve cerebral blood flow and oxygen utilization.
-
Modafinil: Modafinil's primary mechanism is thought to involve the blockade of the dopamine transporter, leading to increased extracellular dopamine levels. It also influences other neurotransmitter systems, including norepinephrine, serotonin, and histamine, which play roles in wakefulness, attention, and executive functions.
-
L-theanine: This amino acid, commonly found in green tea, is structurally similar to the neurotransmitter glutamate. It is believed to act as a glutamate receptor antagonist, increase levels of the inhibitory neurotransmitter GABA, and enhance alpha brain wave activity, which is associated with a state of relaxed alertness.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies on the cognitive-enhancing effects of CX516, Piracetam, Modafinil, and L-theanine. Direct head-to-head comparative trials are limited; therefore, data from placebo-controlled studies are presented.
Table 1: Animal Studies - CX516 in Delayed Non-Match-to-Sample (DNMS) Task
| Study Population | Intervention | Task | Key Findings | Reference |
| Rats | CX516 (35 mg/kg) vs. Vehicle | Spatial DNMS | CX516 group showed a significant increase in correct responses, reaching a maximum of 88% correct.[1][2][3] The mean difference in performance compared to the control group was 15.3 ± 0.7%.[1][2][3] The improvement was particularly notable in trials with longer delay intervals (6-35 seconds).[1][2][4] | Hampson et al. (1998)[1][2][3][4][5][6][7] |
Table 2: Human Studies - Cognitive Performance
| Nootropic | Study Population | Intervention | Cognitive Domain | Key Findings | Reference |
| CX516 | Patients with Schizophrenia | CX516 (900 mg TID) vs. Placebo | Composite Cognitive Score | No significant difference from placebo. Effect size (Cohen's d) at week 4 was 0.02.[8] | Goff et al. (2008)[8] |
| Piracetam | Patients with Cognitive Decline | Piracetam (2400-4800 mg/day) | General Cognition | Significantly more patients showed improvement compared to placebo. Odds Ratio for improvement = 3.35 (95% CI: 2.70 to 4.17).[9] | Flicker & Grimley Evans (2001)[9] |
| Modafinil | Healthy, Non-Sleep-Deprived Adults | Modafinil (100-200 mg) vs. Placebo | Overall Cognition | Small but significant overall positive effect. Hedges' g = 0.10 (95% CI: 0.05-0.15).[10][11] | Kredlow et al. (2019)[10][11] |
| Memory Updating | Significant improvement. Standardized Mean Difference (SMD) = 0.28.[12][13] | Roberts et al. (2020)[12][13] | |||
| L-theanine | Healthy Adults | L-theanine (200 mg/day) vs. Placebo | Verbal Fluency & Executive Function | Significant improvements observed after 4 weeks of administration.[14][15] | Hidese et al. (2019)[14][15] |
| Middle-Aged and Older Adults | Single dose of L-theanine | Attention (Stroop Test) | Reduced reaction time in attention tasks.[16] | Baba et al. (2021)[16] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Delayed Non-Match-to-Sample (DNMS) Task for Rats
Objective: To assess short-term spatial memory.
Apparatus: An operant chamber with two retractable levers and a central port for delivering a water reward.
Procedure:
-
Habituation and Training: Rats are first habituated to the operant chamber and trained to press the levers for a water reward.
-
Sample Phase: A trial begins with the presentation of one of the two levers (the "sample"). The rat must press the sample lever to receive a reward.
-
Delay Phase: Following the sample lever press, a delay period is introduced, during which both levers are retracted. The duration of the delay can be varied to manipulate the memory load.
-
Choice Phase: After the delay, both levers are presented simultaneously.
-
Response and Reinforcement: The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward. A press on the sample lever is recorded as an error and is not rewarded.
-
Inter-Trial Interval (ITI): A brief period separates each trial.
Data Analysis: The primary measure of performance is the percentage of correct responses, particularly as a function of the delay interval. Increased correct responses at longer delays indicate improved short-term memory.
Stroop Test
Objective: To assess selective attention and processing speed by measuring the interference effect of conflicting stimuli.
Apparatus: A computer with a monitor and a response input device (e.g., keyboard or voice key).
Procedure:
-
Stimuli: Participants are presented with a series of color words (e.g., "RED", "BLUE", "GREEN") printed in either a congruent color (e.g., the word "RED" printed in red ink) or an incongruent color (e.g., the word "RED" printed in blue ink). A neutral condition with non-color words or symbols (e.g., "XXXX") printed in different colors is also typically included.
-
Task: The participant's task is to name the ink color of the word as quickly and accurately as possible, while ignoring the word itself.
-
Data Collection: The reaction time (the time from stimulus presentation to the participant's response) and accuracy are recorded for each trial.
Data Analysis: The "Stroop effect" is calculated as the difference in reaction time between the incongruent and congruent (or neutral) conditions. A smaller Stroop effect (i.e., a smaller increase in reaction time for incongruent stimuli) suggests better selective attention and inhibitory control.
References
- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Likelihood of Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilitative effects of the ampakine CX516 on short-term memory in rats: correlations with hippocampal neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How effective are pharmaceuticals for cognitive enhancement in healthy adults? A series of meta-analyses of cognitive performance during acute administration of modafinil, methylphenidate and D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. nutritionaloutlook.com [nutritionaloutlook.com]
- 16. Effects of l-Theanine on Cognitive Function in Middle-Aged and Older Subjects: A Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CX516-d10 and Aniracetam in Vivo: A Guide for Researchers
This guide provides a comprehensive in vivo comparison of CX516-d10 and aniracetam, two prominent modulators of the AMPA receptor, for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies to offer an objective overview of their performance, supported by experimental data.
Executive Summary
CX516, an ampakine, and aniracetam, a racetam, are both positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and cognitive function. While both compounds enhance glutamatergic neurotransmission, their broader pharmacological profiles and in vivo efficacy can differ. This compound is a deuterated version of CX516, often used in research to alter the pharmacokinetic profile of the parent compound. This guide will focus on the effects of the parent compound, CX516, for a more relevant comparison with aniracetam.
This comparison reveals that while both molecules show promise in modulating cognitive processes, their efficacy can be task-dependent and may be more pronounced in models of cognitive impairment. Aniracetam exhibits a broader mechanism of action, also influencing cholinergic and metabotropic glutamate pathways, which may contribute to its observed anxiolytic effects.
Quantitative Data Comparison
The following tables summarize key in vivo parameters for CX516 and aniracetam based on available preclinical data. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vivo Efficacy in Cognitive Tasks
| Parameter | CX516 | Aniracetam | Animal Model |
| Effective Dose (Cognitive Enhancement) | 35 mg/kg (i.p.)[1][2] | 50 - 100 mg/kg (p.o.)[3][4][5] | Rat (CX516)[1][2], Mouse (Aniracetam)[3][4][5] |
| Cognitive Task | Delayed Non-Match to Sample (DNMS)[1][2] | Fear Conditioning, Morris Water Maze[3][5][6] | N/A |
| Observed Effect | Improved performance at longer delay intervals[1][2] | Improved contextual learning[5][6] | N/A |
Table 2: Pharmacokinetic Properties
| Parameter | CX516 | Aniracetam | Animal Model |
| Half-life (blood) | ~15-20 minutes | Rapidly metabolized | Rat |
| Bioavailability (oral) | Low | Low | Rat |
| Primary Metabolites | Active metabolites with similar half-life | N-anisoyl-GABA, p-anisic acid, 2-pyrrolidinone | Rat |
Signaling Pathways and Mechanisms of Action
Both CX516 and aniracetam exert their primary effects by positively modulating AMPA receptors. However, their precise binding sites and downstream consequences may differ. Aniracetam is also known to influence other neurotransmitter systems.
CX516 Signaling Pathway
CX516 acts as a Type II ampakine, primarily increasing the amplitude of the AMPA receptor-mediated current with a lesser effect on the duration. This enhances synaptic transmission and is thought to underlie its cognitive-enhancing properties.
Aniracetam Signaling Pathway
Aniracetam's mechanism is more multifaceted. In addition to its role as an AMPA receptor modulator, it has been shown to potentiate metabotropic glutamate receptors and increase acetylcholine release, suggesting a broader impact on neuronal signaling.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies and are intended to serve as a guide for designing future comparative experiments.
CX516: Delayed Non-Match to Sample (DNMS) in Rats
This task assesses short-term spatial memory.
Detailed Protocol:
-
Apparatus: A two-lever operant chamber with a central food cup.
-
Pre-training: Rats are trained to press levers for a food reward.
-
Drug Administration: CX516 (35 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the test session.[1][2][7]
-
Sample Phase: One of the two levers is presented. The rat must press the lever to receive a food reward.
-
Delay Phase: A variable delay period is introduced where no levers are present.
-
Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the non-match) to receive a reward.
-
Data Analysis: The percentage of correct responses is calculated, particularly as a function of the delay interval.
Aniracetam: Fear Conditioning in Mice
This task assesses associative learning and memory.
Detailed Protocol:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a speaker to deliver an auditory cue.
-
Drug Administration: Aniracetam (100 mg/kg) or vehicle is administered orally 30 minutes prior to the training session.[5][6]
-
Training Day:
-
The mouse is placed in the conditioning chamber for a habituation period.
-
An auditory cue (conditioned stimulus, CS) is presented, followed by a mild footshock (unconditioned stimulus, US).
-
This pairing is typically repeated several times with an inter-trial interval.
-
-
Contextual Memory Test (24 hours later): The mouse is returned to the same chamber, and the amount of time it spends freezing (a fear response) is measured in the absence of the CS and US.
-
Cued Memory Test (48 hours later): The mouse is placed in a novel chamber with different contextual cues. The auditory cue (CS) is presented, and freezing behavior is measured.
-
Data Analysis: The percentage of time spent freezing is used as a measure of fear memory.
Conclusion
Both CX516 and aniracetam demonstrate pro-cognitive effects in preclinical models, primarily through the positive allosteric modulation of AMPA receptors. CX516 appears to be a more selective AMPA receptor modulator, while aniracetam has a broader pharmacological profile that includes effects on metabotropic glutamate and cholinergic systems. The choice between these compounds for research purposes will depend on the specific cognitive domain of interest and the desired mechanistic pathway to be investigated. The lack of direct comparative in vivo studies highlights a gap in the literature that future research could address to provide a more definitive head-to-head assessment.
References
- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 4. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of contextual fear-conditioning by putative (+/-)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor modulators and N-methyl-D-aspartate (NMDA) receptor antagonists in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam improves contextual fear conditioning and increases hippocampal gamma-PKC activation in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of CX516-d10 in New Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CX516, a positive allosteric modulator of the AMPA receptor, to evaluate its therapeutic potential in various disease models. While the primary focus of this guide is on the deuterated form, CX516-d10, a comprehensive review of publicly available scientific literature and clinical trial data has revealed a significant lack of specific information on this particular compound. Therefore, this guide will focus on the extensive data available for CX516, which serves as the foundational compound for this compound. The potential implications of deuteration on the pharmacokinetic profile of CX516 will be discussed in a dedicated section.
Executive Summary
CX516 is an ampakine that enhances glutamatergic neurotransmission by modulating AMPA receptors.[1][2] It has been investigated for its potential cognitive-enhancing effects in several central nervous system disorders, including Alzheimer's disease and schizophrenia.[2][3] Preclinical studies in rodent models have demonstrated pro-cognitive effects. However, clinical trials in schizophrenia as an adjunctive therapy failed to show significant efficacy for cognitive impairment.[1] CX516 is often used as a reference compound in the development of newer, more potent ampakines.[4] Information regarding this compound is limited to its nature as a deuterated version of CX516, with the potential for an altered pharmacokinetic profile.[5]
Mechanism of Action: AMPA Receptor Modulation
CX516 acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2] Unlike direct agonists, CX516 does not activate the receptor on its own but enhances the effect of the endogenous ligand, glutamate. It binds to an allosteric site on the AMPA receptor complex, slowing the receptor's deactivation and desensitization.[2] This leads to a prolonged influx of sodium ions upon glutamate binding, resulting in an amplified and extended excitatory postsynaptic potential (EPSP). This enhancement of synaptic transmission is believed to be the basis for its potential cognitive-enhancing effects.
Comparative Preclinical Data
Cognitive Enhancement in Rodent Models
CX516 has been evaluated in various rodent models assessing cognitive function. The following table summarizes key findings from a study investigating its effect on a delayed non-match-to-sample (DNMS) task in rats, a measure of short-term memory.
| Compound | Dose | Animal Model | Key Findings | Reference |
| CX516 | 35 mg/kg | Rat (DNMS Task) | - Improved performance on trials with longer delays. - A progressive improvement in performance was observed over the treatment period. - The positive effects persisted for 7 days after cessation of treatment in most animals. | [6] |
| Vehicle Control | N/A | Rat (DNMS Task) | - No significant improvement in performance over the 32-day testing period. | [6] |
Comparison with Other Ampakines and Antipsychotics
CX516's lower potency has led to the development of newer ampakines. It has also been studied in combination with antipsychotics for cognitive deficits in schizophrenia models.
| Compound(s) | Dose | Animal Model | Key Findings | Reference |
| CX516 | 10 and 20 mg/kg, s.c. | Rat (PCP-induced cognitive deficits) | - Dose-dependently reversed deficits in executive functioning in the attentional set-shifting task. | [3] |
| Sertindole | 1.25 mg/kg, p.o. | Rat (PCP-induced cognitive deficits) | - Significantly attenuated the specific extradimensional deficits. | [7] |
| CX717 | 1-3 mg/kg | Rat (Amphetamine-induced hyperlocomotion) | - Demonstrated greater efficacy in reducing hyperlocomotion compared to CX516. | [8] |
Clinical Data in Schizophrenia
A significant clinical trial evaluated CX516 as an add-on therapy for cognitive deficits in patients with schizophrenia.
| Trial Design | Patient Population | Treatment | Primary Endpoint | Results | Reference |
| Placebo-controlled, add-on | Stable schizophrenia patients on clozapine, olanzapine, or risperidone | CX516 (900 mg three times daily) or placebo for 4 weeks | Change in a composite cognitive score | - No significant difference between CX516 and placebo on the primary endpoint. - The placebo group showed greater improvement on the PANSS total score. | [1] |
The Case for this compound: The Role of Deuteration
This compound is a deuterated form of CX516, meaning that one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[5] This modification does not typically alter the mechanism of action of a drug but can have a significant impact on its pharmacokinetic profile.
Potential Advantages of Deuteration:
-
Slower Metabolism: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolic breakdown by cytochrome P450 enzymes, a process known as the kinetic isotope effect.
-
Increased Half-life: A slower rate of metabolism can lead to a longer half-life of the drug in the body.
-
Improved Bioavailability: By reducing first-pass metabolism, deuteration can increase the overall exposure of the body to the active drug.
-
Reduced Toxic Metabolites: If a drug's toxicity is associated with a specific metabolite, slowing its formation through deuteration could lead to a better safety profile.
Despite these theoretical advantages, there is currently no publicly available preclinical or clinical data that specifically evaluates the pharmacokinetics or therapeutic efficacy of this compound. Further research is required to determine if the deuteration of CX516 results in a more favorable clinical profile compared to the parent compound.
Experimental Protocols
Animal Model of Schizophrenia (PCP-induced Cognitive Deficits)
-
Animals: Male Lister Hooded rats.
-
Induction of Deficit: Sub-chronic treatment with phencyclidine (PCP).
-
Drug Administration:
-
Behavioral Assessment: The intradimensional-extradimensional (ID-ED) attentional set-shifting task was used to assess executive function.[7][9]
Delayed Non-Match-to-Sample (DNMS) Task in Rats
-
Animals: Rats trained on a spatial variant of the DNMS task.
-
Drug Administration:
-
CX516 was dissolved in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin.
-
Animals received intraperitoneal (i.p.) injections of CX516 (35 mg/kg) or vehicle approximately 5 minutes before the behavioral session.[6]
-
-
Behavioral Assessment: Performance in the DNMS task was measured, with a focus on accuracy at varying delay intervals.[6]
Conclusion
CX516 has demonstrated pro-cognitive effects in preclinical models, but its clinical translation for cognitive impairment in schizophrenia has been unsuccessful, likely due to factors such as low potency.[4] While this compound offers the potential for an improved pharmacokinetic profile through deuteration, a lack of empirical data makes it impossible to validate its therapeutic potential at this time. Future research should focus on conducting head-to-head preclinical studies comparing the pharmacokinetics and efficacy of this compound with CX516 and other relevant comparators in validated animal models of neurodegenerative and psychiatric disorders. Such data will be crucial for determining if this compound warrants further development as a novel therapeutic agent.
References
- 1. A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CX-516 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reversal of cognitive deficits by an ampakine (CX516) and sertindole in two animal models of schizophrenia--sub-chronic and early postnatal PCP treatment in attentional set-shifting - ProQuest [proquest.com]
A Comparative Review of First and Second-Generation Ampakines: From Receptor Kinetics to Cognitive Enhancement
A new wave of cognitive enhancers, known as ampakines, has garnered significant attention in the field of neuroscience and drug development. These synthetic compounds act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the brain.[1][2] This guide provides a comparative overview of first and second-generation ampakines, delving into their distinct mechanisms of action, performance in preclinical and clinical studies, and the experimental methodologies used to evaluate their efficacy.
Ampakines enhance glutamatergic signaling by binding to an allosteric site on the AMPA receptor, thereby modifying its kinetics.[2][3] This modulation typically involves slowing the receptor's deactivation and desensitization, which prolongs the synaptic response to the neurotransmitter glutamate.[4][5] This enhancement of synaptic plasticity is believed to be the basis for their potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, ADHD, and schizophrenia.[6][7]
Distinguishing the Generations: A Shift in Potency and Selectivity
The evolution from first to second-generation ampakines has been driven by the need for improved potency, longer half-life, and a better side-effect profile. Early, or first-generation, ampakines such as CX-516 (Ampalex) and CX-546 demonstrated the potential of this drug class but were often limited by low potency and rapid metabolism.[8]
Second-generation ampakines, including CX-691 (Farampator) and CX-717, were developed to overcome these limitations. These newer compounds exhibit significantly greater potency and improved pharmacokinetic properties.[9] For instance, CX-717 has a half-life of 8-12 hours in humans, a substantial improvement over the short half-life of CX-516.[8]
A crucial distinction within the ampakine family is the classification into "low-impact" and "high-impact" compounds. This differentiation is based on their effect on AMPA receptor desensitization. Low-impact ampakines, like CX-516 and CX-717, moderately affect desensitization, which is thought to contribute to a lower risk of excitotoxicity and seizures.[10][11] In contrast, high-impact ampakines, such as CX-546 and CX-614, almost completely block desensitization, leading to a more profound but potentially less safe potentiation of the AMPA receptor.[10]
Quantitative Comparison of Ampakine Performance
The following table summarizes key quantitative data for representative first and second-generation ampakines, highlighting the advancements in potency and efficacy.
| Compound | Generation | Type | Potency (EC50) | Efficacy (Maximal Enhancement) | Half-Life | Key Findings |
| CX-516 (Ampalex) | First | Low-Impact | ~150 µM | Modest increase in AMPA current amplitude | Short | Disappointing human trials due to low potency.[8] |
| CX-546 | First | High-Impact | ~30 µM | Substantial prolongation of synaptic response | - | Effective in animal models but concerns about side effects.[5] |
| CX-691 (Farampator) | Second | Low-Impact | 14 µM | Potentiation of AMPA receptor function.[9] | - | Shows antipsychotic-like activity in animal models. |
| CX-717 | Second | Low-Impact | ~1-3 mg/kg (in vivo) | More potent than CX-516 | 8-12 hours | Improved performance in ADHD clinical trials.[12] |
| CX-1739 | Second | Low-Impact | - | 40-100x more potent than CX-516 | - | Potent cognitive enhancement in animal models.[11] |
Mechanism of Action and Signaling Pathways
Ampakines exert their effects by binding to a specific allosteric site on the AMPA receptor, which is located at the interface of the ligand-binding domain dimers.[13][14] This binding stabilizes the open conformation of the receptor channel, leading to enhanced ion influx in response to glutamate.[4]
The downstream signaling effects of ampakine-mediated AMPA receptor potentiation are a critical area of research. One of the most significant findings is the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[3][13] BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The ability of ampakines to increase BDNF expression suggests a potential for disease-modifying effects in neurodegenerative disorders.[3][7]
References
- 1. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression | Semantic Scholar [semanticscholar.org]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CX516-d10: A Guide for Laboratory Professionals
For immediate reference, CX516-d10, a deuterated form of the ampakine CX516 used in research, must be disposed of as hazardous chemical waste. Researchers and laboratory personnel should adhere to the following step-by-step procedures to ensure safety and regulatory compliance. This guide provides essential logistical information for the proper handling and disposal of this compound and associated contaminated materials.
Essential Safety and Disposal Plan
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat is required.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Unused or Expired this compound: Keep in its original container and place it within a larger, clearly labeled hazardous waste container.
-
Contaminated Labware: Non-sharp items such as gloves, weigh boats, and pipette tips should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions Containing this compound: Collect all aqueous and solvent-based solutions in a dedicated, properly sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
-
Sharps Waste:
-
Contaminated Sharps: Needles, scalpels, or other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
3. Labeling and Storage: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - as indicated by the parent compound's SDS)
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Store all this compound waste in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials. Ensure all containers are kept tightly sealed when not in use.
4. Final Disposal Protocol: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of all this compound waste. Follow all local, state, and federal regulations for the disposal of chemical waste.
Quantitative Disposal Data
There is no specific quantitative data available for the disposal of this compound. All quantities of this research chemical and materials contaminated with it should be treated as hazardous waste.
Experimental Protocols
No specific experimental protocols for the disposal of this compound are available. The procedures outlined above are based on general best practices for the disposal of research-grade chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Guidance for Handling CX516-d10
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of CX516-d10, a deuterated ampakine compound.
This document provides critical safety and logistical information for the handling of this compound, a deuterium-labeled version of the ampakine CX516. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound is pivotal in neuroscience research, particularly in studies related to cognitive enhancement, Alzheimer's disease, and schizophrenia.[1][2] Adherence to the following protocols is essential to ensure a safe laboratory environment and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile of its parent compound, CX516, provides a reliable basis for safe handling procedures. The primary difference in this compound is the presence of deuterium, which is not expected to significantly alter its fundamental chemical hazards.
Personal Protective Equipment (PPE) and Handling
Standard laboratory hygiene practices are paramount when working with this compound. The following personal protective equipment is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling.
Hazard Identification and First Aid
Based on the information available for CX516, the primary hazards are related to its potent biological activity and potential for irritation.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: A Step-by-Step Workflow
A structured workflow is crucial for the safe and efficient use of this compound in a laboratory setting.
Mechanism of Action: AMPA Receptor Modulation
This compound, like its parent compound, is a positive allosteric modulator of AMPA receptors. It binds to an allosteric site on the receptor, enhancing the excitatory effects of the endogenous neurotransmitter, glutamate.[3] This modulation is achieved by slowing the deactivation of the receptor's ion channel, leading to a prolonged influx of sodium ions and, in some cases, calcium ions, upon glutamate binding.[3] This enhanced synaptic transmission is the basis for its effects on learning and memory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with safety regulations.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not dispose of solid waste in regular trash.
-
-
Liquid Waste:
-
Unused stock solutions and experimental media containing this compound should be collected in a labeled, sealed, and chemically resistant hazardous waste container.
-
Do not pour liquid waste down the drain.
-
-
Decontamination:
-
Work surfaces should be decontaminated with a suitable laboratory disinfectant or cleaning agent.
-
-
Final Disposal:
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their studies while minimizing risks to themselves and the environment. This commitment to safety and operational excellence is the foundation of high-quality, reproducible scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
